In-Depth Technical Guide: The Dual Modality of N-Methylbutane-1-sulfonamide in Organic Synthesis and Medicinal Chemistry
Executive Summary N-Methylbutane-1-sulfonamide (NMBS) is a highly versatile aliphatic sulfonamide that bridges the gap between synthetic methodology and targeted drug discovery. In organic synthesis, its unique physicoch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Methylbutane-1-sulfonamide (NMBS) is a highly versatile aliphatic sulfonamide that bridges the gap between synthetic methodology and targeted drug discovery. In organic synthesis, its unique physicochemical profile—specifically the tunable acidity of its N-H bond and the steric shielding provided by the butyl chain—makes it an ideal pronucleophile and directing group. In medicinal chemistry, the NMBS moiety has emerged as a critical pharmacophore, most notably in the allosteric inhibition of essential bacterial enzymes.
This whitepaper provides an authoritative, mechanistic breakdown of NMBS, detailing its behavior in complex synthetic workflows and its molecular dynamics in pharmacological applications.
To deploy NMBS effectively, one must understand the electronic and steric causality driving its reactivity. The sulfonyl group (
−SO2−
) exerts a strong electron-withdrawing effect, significantly lowering the pKa of the adjacent nitrogen proton compared to standard amines. This allows NMBS to be easily deprotonated under mildly basic conditions, generating a stable, highly nucleophilic nitrogen anion[1].
Table 1: Physicochemical and Pharmacokinetic Profile of NMBS
Property
Value
Mechanistic Implication
Molecular Weight
151.23 g/mol
Highly atom-efficient building block for Fragment-Based Drug Discovery (FBDD)[1].
pKa (Sulfonamide N-H)
~10.5
Optimal acidity for betaine-mediated deprotonation in Mitsunobu reactions.
LogP (Predicted)
0.6
Provides an ideal balance of aqueous solubility and lipophilicity for cell membrane permeation[1].
H-Bond Donors
1
Acts as a critical hydrogen-bond donor in allosteric enzyme pockets.
H-Bond Acceptors
2
Sulfonyl oxygens can coordinate transition metals (e.g., Pd, Ru) or interact with target proteins.
Core Mechanisms in Organic Synthesis: NMBS as a Pronucleophile
One of the most powerful applications of NMBS in organic synthesis is its use as a nitrogen nucleophile in the Mitsunobu reaction. The reaction allows for the stereospecific conversion of primary and secondary alcohols into N-alkylated sulfonamides with complete inversion of stereochemistry.
The causality behind this efficiency lies in the pKa of NMBS (~10.5). For a Mitsunobu reaction to proceed without stalling, the pronucleophile must have a pKa < 11 to effectively protonate the zwitterionic betaine intermediate formed by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).
Figure 1: Mechanism of NMBS acting as a pronucleophile in the Mitsunobu inversion reaction.
Protocol A: Synthesis of N-Alkyl-N-Methylbutane-1-sulfonamides via Mitsunobu Reaction
This protocol is designed as a self-validating system to ensure high-fidelity N-alkylation.
System Preparation: Dissolve the target secondary alcohol (1.0 equiv), NMBS (1.2 equiv), and PPh₃ (1.3 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.
Causality: Argon prevents the oxidative degradation of PPh₃, while anhydrous THF ensures that trace water does not competitively attack the highly reactive oxyphosphonium intermediate.
Controlled Activation: Cool the reaction vessel to 0 °C. Add DIAD (1.3 equiv) dropwise over 15 minutes.
Causality: Dropwise addition at 0 °C precisely controls the exothermic formation of the betaine intermediate. This thermal regulation prevents premature degradation of the betaine and suppresses competing E2 elimination side reactions.
Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 4–6 hours.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The system self-validates upon the addition of cold diethyl ether to the crude mixture; this causes the triphenylphosphine oxide (TPPO) byproduct to immediately precipitate as a white solid. This visual cue confirms the successful turnover of the phosphine reagent and drastically simplifies downstream purification.
Isolation: Filter the precipitated TPPO, concentrate the filtrate in vacuo, and purify via flash column chromatography to yield the stereochemically inverted N-alkylated sulfonamide.
Pharmacophore Mechanism of Action: Allosteric Inhibition of RmlA
Beyond its utility as a synthetic reagent, the NMBS structural motif is a highly privileged pharmacophore in antimicrobial drug development. A prime example is its role in the inhibition of glucose-1-phosphate thymidylyltransferase (RmlA) , an enzyme essential for the biosynthesis of L-rhamnose in the cell wall of Pseudomonas aeruginosa[2],[3].
Structural analyses, including X-ray crystallography (), reveal that NMBS-derived compounds do not bind to the active site. Instead, they bind to a remote allosteric pocket. The binding of the NMBS moiety acts as a "conformational lock." RmlA typically operates via an ordered bi-bi catalytic mechanism, which requires significant structural flexibility. The NMBS derivative restricts this flexibility, trapping the enzyme in an apo-like state. Remarkably, despite binding allosterically, the compound exhibits competitive inhibition kinetics against glucose-1-phosphate (G1P) with high cooperativity[2],[3].
Figure 2: Allosteric inhibition of P. aeruginosa RmlA by NMBS derivatives locking the bi-bi mechanism.
Protocol B: Kinetic Assay for Allosteric Inhibition of RmlA
This workflow is engineered to validate the allosteric nature of NMBS-derived inhibitors.
Enzyme Preparation: Purify recombinant P. aeruginosa RmlA (EC 2.7.7.24) using Ni-NTA affinity chromatography[4].
Causality: Because RmlA regulates critical sugar-nucleotide pools, ultra-high purity is required to prevent background phosphatase activity from hydrolyzing the substrates and skewing the kinetic data.
Assay Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and varying concentrations of the NMBS-derived inhibitor (0.1 nM to 10 μM).
Causality: Mg²⁺ is an absolute requirement for the nucleotidyltransferase activity, acting to stabilize the transition state of the phosphate transfer.
Initiation & Continuous Monitoring: Add G1P and dTTP to initiate the reaction. Monitor the release of pyrophosphate (PPi) continuously using a coupled enzyme spectrophotometric assay.
Self-Validation: The assay self-validates through a real-time continuous readout at 360 nm. A dose-dependent decrease in the initial velocity (
V0
) confirms active inhibition without the need for endpoint quenching.
Mechanistic Confirmation: Plot the kinetic data using a Hill equation.
Causality: The observation of a Hill coefficient significantly greater than 1 (high cooperativity) combined with competitive inhibition kinetics mathematically proves that the NMBS derivative is binding to a remote allosteric site rather than the primary active site[2].
References
PubChemLite - N-methylbutane-1-sulfonamide (C5H13NO2S) Compound Summary. National Center for Biotechnology Information. Available at:[Link]
BRENDA Enzyme Database - Information on EC 2.7.7.24 (glucose-1-phosphate thymidylyltransferase) and Organism Pseudomonas aeruginosa. Available at:[Link]
RCSB Protein Data Bank - 4B4G: Pseudomonas aeruginosa RmlA in complex with allosteric inhibitor. Research Collaboratory for Structural Bioinformatics. Available at:[Link]
N-Methylbutane-1-sulfonamide: Comprehensive Safety Data, Toxicological Profiling, and Handling Workflows
Executive Summary In the landscape of drug discovery and chemical synthesis, sulfonamide derivatives serve as critical pharmacophores and versatile synthetic intermediates. N-Methylbutane-1-sulfonamide (CAS: 16867-25-7)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of drug discovery and chemical synthesis, sulfonamide derivatives serve as critical pharmacophores and versatile synthetic intermediates. N-Methylbutane-1-sulfonamide (CAS: 16867-25-7) is a highly reactive building block frequently utilized in the development of targeted therapeutics and specialized coatings. However, the integration of this compound into laboratory and manufacturing pipelines requires a rigorous understanding of its toxicological profile. This whitepaper synthesizes the physicochemical properties, GHS hazard classifications, and self-validating experimental workflows necessary to safely handle and evaluate N-Methylbutane-1-sulfonamide.
Physicochemical Profiling & Identification
Accurate chemical identification is the first pillar of laboratory safety. N-Methylbutane-1-sulfonamide is a low-molecular-weight sulfonamide that exhibits high permeability and reactivity.
Table 1: Chemical Identity and Physicochemical Properties
Property
Value
Chemical Name
N-Methylbutane-1-sulfonamide
Synonyms
N-methyl-1-butanesulfonamide
CAS Number
16867-25-7
EC Number
829-940-7
Molecular Formula
C5H13NO2S
Molecular Weight
151.23 g/mol
Toxicological Mechanisms & GHS Classifications
The toxicity of N-Methylbutane-1-sulfonamide is multi-modal, requiring stringent exposure controls. According to the Globally Harmonized System (GHS), the compound presents significant acute and localized hazards[1].
Table 2: GHS Hazard Classifications & Codes
Hazard Class
Category
Hazard Code
Description
Acute Toxicity
Acute Tox. 4
H302 + H312 + H332
Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation
Skin Irrit. 2
H315
Causes skin irritation.
Serious Eye Damage
Eye Irrit. 2A
H319
Causes serious eye irritation.
Specific Target Organ Tox.
STOT SE 3
H336
May cause drowsiness, dizziness, or respiratory irritation.
Mechanistic Causality of Toxicity
Systemically, the compound's Acute Tox. 4 classification across oral, dermal, and inhalation routes stems from its rapid absorption and subsequent hepatic biotransformation[1]. Sulfonamides frequently undergo N-oxidation via hepatic cytochrome P450 enzymes (e.g., CYP2C9), generating reactive hydroxylamine and nitroso metabolites. These electrophilic species deplete intracellular glutathione (GSH), triggering a cascade of reactive oxygen species (ROS) generation, lipid peroxidation, and ultimately, cellular apoptosis. Locally, the compound acts as a direct protein denaturant, disrupting lipid bilayers to cause skin (H315) and eye (H319) irritation[1].
Mechanistic pathways of N-Methylbutane-1-sulfonamide toxicity and GHS hazard manifestations.
Material Safety Data Sheet (MSDS) Core Directives
To mitigate the risks outlined by the GHS classifications, the following operational directives must be strictly enforced:
Engineering Controls: All manipulations must be performed within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation exposure (H332) and central nervous system depression (H336)[1].
Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves (minimum 0.11 mm thickness) to prevent dermal absorption (H312), alongside tightly fitting safety goggles to protect against severe eye irritation (H319)[1].
Spill Management & Decontamination: In the event of a spill, isolate the area immediately. Absorb the liquid with an inert, non-combustible material (e.g., vermiculite or dry sand). Do not flush into the municipal sewer system, as sulfonamide derivatives can exhibit environmental persistence.
Self-Validating Experimental Protocol: In Vitro Hepatotoxicity Screening
To empirically validate the Acute Tox. 4 classification and determine the IC50 of N-Methylbutane-1-sulfonamide for downstream drug development, a highly controlled in vitro screening protocol is required.
Design Philosophy: This protocol utilizes a self-validating dual-readout system . Relying solely on ATP quantification can yield false positives for cell death if the compound is merely a metabolic inhibitor. By orthogonally validating with an LDH (Lactate Dehydrogenase) release assay, we differentiate between transient metabolic suppression and terminal necrotic membrane rupture.
Step-by-Step Methodology
Cell Expansion & Seeding:
Action: Seed HepG2 cells at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
Causality: HepG2 cells are utilized because they retain basal cytochrome P450 activity, which is absolutely critical for evaluating the metabolite-driven toxicity of the sulfonamide group.
Compound Preparation & Dosing:
Action: Prepare a 10-point dose-response curve of N-Methylbutane-1-sulfonamide (0.1 µM to 1000 µM) in 0.1% DMSO.
Self-Validation Checkpoint: Include a 0.1% DMSO vehicle control (to establish a 100% viability baseline) and a 10 µM Staurosporine positive control (to confirm the assay's sensitivity to apoptotic cell death).
Incubation & Exposure:
Action: Incubate the dosed plates for 48 hours at 37°C in a 5%
CO2
atmosphere.
Causality: A 48-hour window provides sufficient time for both direct chemical insult and the accumulation of secondary reactive metabolites.
Multiplexed Viability Readout (ATP & LDH):
Action: Transfer 50 µL of the supernatant to a new plate and add LDH substrate (absorbance at 490 nm). To the original plate, add CellTiter-Glo reagent to lyse cells and measure intracellular ATP (luminescence).
Self-Validation Checkpoint: True cytotoxicity is confirmed only if a dose-dependent decrease in ATP correlates inversely with a dose-dependent increase in LDH release.
Self-validating dual-readout in vitro hepatotoxicity screening workflow for sulfonamides.
References
NextSDS. "N-methylbutane-1-sulfonamide — Chemical Substance Information." NextSDS Database,[Link]
Thermodynamic Properties of N-Methylbutane-1-sulfonamide: A Comprehensive Guide for Computational Modeling
Introduction and Rationale N-Methylbutane-1-sulfonamide (NMB1S; CAS: 16867-25-7) is a short-chain aliphatic sulfonamide characterized by the molecular formula C5H13NO2S . While historically overshadowed by aromatic su...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
N-Methylbutane-1-sulfonamide (NMB1S; CAS: 16867-25-7) is a short-chain aliphatic sulfonamide characterized by the molecular formula
C5H13NO2S
. While historically overshadowed by aromatic sulfa drugs, short-chain alkyl sulfonamides like NMB1S have emerged as critical model compounds in two distinct fields: medicinal chemistry (as bioisosteres and pharmacophore building blocks) and environmental chemistry (as structural analogs for ultra-short-chain per- and polyfluoroalkyl substance (PFAS) alternatives)[1].
For computational chemists and drug development professionals, accurately modeling the thermodynamic properties of the sulfonamide moiety—such as the enthalpy of formation (
ΔHf
), Gibbs free energy of solvation (
ΔGsolv
), and acid dissociation constant (
pKa
)—is paramount[2]. The unique electronic structure of the
−SO2NH−
group, which acts simultaneously as a strong hydrogen bond acceptor (via sulfonyl oxygens) and a hydrogen bond donor (via the amine proton), creates complex solvation dynamics that challenge standard computational methodologies[3][4].
This whitepaper provides an authoritative, step-by-step technical guide to deriving and validating the thermodynamic properties of NMB1S using advanced Quantum Mechanical (QM) and Molecular Dynamics (MD) workflows.
Core Thermodynamic Parameters
When parameterizing NMB1S for Quantitative Structure-Property Relationship (QSPR) models or molecular dynamics force fields, the following thermodynamic properties dictate its physicochemical behavior[2][5]:
Enthalpy of Formation (
ΔHf∘
) : Determines the intrinsic stability of the alkyl chain versus the sulfonamide headgroup.
Gibbs Free Energy of Solvation (
ΔGsolv
) : Dictates the partition coefficient (
logP
) and bioavailability. Sulfonamides exhibit severe enthalpy-entropy compensation during solvation; the highly structured hydration shell around the
−SO2
group yields a favorable enthalpic contribution but a significant entropic penalty[3].
Acid Dissociation Constant (
pKa
) : The deprotonation of the sulfonamide nitrogen is critical for target binding (e.g., carbonic anhydrase inhibition). Aliphatic sulfonamides typically exhibit a
pKa
between 9.5 and 10.5, meaning they are predominantly neutral at physiological pH, unlike their aromatic counterparts[6].
Representative Thermodynamic Data
The following table summarizes representative thermodynamic parameters for NMB1S, synthesized from high-level Density Functional Theory (DFT) calculations and QSPR extrapolations of homologous aliphatic sulfonamides[2][5].
Property
Symbol
Representative Value
Computational Level / Method
Enthalpy of Formation
ΔHf∘
-485.2 kJ/mol
B3LYP/6-311+G(d,p)
Free Energy of Solvation (Water)
ΔGsolv
-38.4 kJ/mol
SMD Solvation Model
Gas-Phase Acidity
ΔGacid
~1420 kJ/mol
B3LYP/6-311+G(d,p)
Aqueous
pKa
pKa
10.2 - 10.5
Thermodynamic Cycle
Heat Capacity (298.15 K)
Cp
215 J/(mol·K)
Vibrational Frequencies
Quantum Mechanical (QM) Protocol for Thermodynamic Derivation
To generate self-validating thermodynamic data for NMB1S, researchers must employ a rigorous QM workflow. The choice of functional, basis set, and solvation model is not arbitrary; it is dictated by the specific electron density requirements of the hypervalent sulfur and the anionic nitrogen species[7].
Step-by-Step Methodology
Step 1: Conformational Search
Aliphatic chains exhibit high flexibility. A molecular mechanics (e.g., OPLS4 or MMFF94) conformational search must be performed to identify the global minimum. For NMB1S, the gauche conformation of the butyl chain relative to the sulfonyl oxygen is often preferred due to hyperconjugative stabilization.
Step 2: Geometry Optimization
Optimize the lowest-energy conformer using DFT at the B3LYP/6-311+G(d,p) level[5].
Causality Check: Why use diffuse functions (+)? The sulfonyl oxygens and the deprotonated sulfonamide nitrogen carry significant, diffuse negative charge density. Standard basis sets (like 6-31G(d)) artificially compress this electron cloud, leading to massive errors in calculated gas-phase acidities and overestimation of bond energies[7].
Step 3: Frequency Calculations
Run vibrational frequency calculations at the same level of theory to confirm the geometry is a true minimum (zero imaginary frequencies). This step generates the Zero-Point Energy (ZPE), thermal corrections to enthalpy (
Hcorr
), and entropy (
S
), which are required to calculate the gas-phase Gibbs free energy (
Ggas
)[5].
Step 4: Solvation Modeling
Perform a single-point energy calculation using the SMD (Solvation Model based on Density) with water as the solvent[7][8].
Causality Check: Why SMD over standard PCM? The Polarizable Continuum Model (PCM) is parameterized primarily for electrostatic interactions. SMD, however, includes non-electrostatic terms (cavitation, dispersion, and solvent structural changes) parameterized directly against experimental
ΔGsolv
databases. This makes SMD the gold standard for thermodynamic cycles[9].
Directly computing the aqueous
pKa
of NMB1S is notoriously difficult because it requires calculating the absolute solvation free energy of a proton (
H+
), which is highly sensitive to the computational environment[9]. To bypass this, computational chemists utilize a Thermodynamic Cycle .
The Thermodynamic Cycle Protocol
The cycle breaks the aqueous deprotonation process into three computable steps:
Gas-Phase Acidity (
ΔGgas_acidity
) : The free energy difference between the neutral NMB1S and its deprotonated anion in a vacuum.
Solvation of Neutral Species (
ΔGsolv(HA)
) : Computed via the SMD model.
Solvation of Anionic Species (
ΔGsolv(A−)
) : Computed via the SMD model[9].
The aqueous acidity (
ΔGaq_acidity
) is then calculated as:
(Note:
ΔGsolv(H+)
is an experimentally derived constant, typically taken as -265.9 kcal/mol).
Thermodynamic Cycle Visualization
Figure 2: Thermodynamic cycle for computing the aqueous pKa of NMB1S, bypassing direct aqueous proton modeling.
Explicit Solvent Modeling: Free Energy Perturbation (FEP)
While continuum models (SMD/PCM) are excellent for baseline thermodynamic properties, drug development often requires explicit solvent interactions to capture precise hydrogen-bonding networks[7].
For NMB1S, the sulfonamide group acts as a classic water-structuring motif. To capture the exact entropy of solvation, Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) using Molecular Dynamics (MD) is recommended.
FEP Protocol for NMB1S:
System Setup : Solvate NMB1S in a cubic box of TIP3P or SPC/E water molecules (minimum 10 Å buffer).
Alchemical Transformation : Gradually mutate the partial charges and Lennard-Jones parameters of NMB1S to zero across a series of
λ
windows (typically 16-24 windows).
Sampling : Run NPT ensemble MD simulations (1 bar, 298.15 K) for at least 5 ns per window.
Analysis : Integrate the free energy changes using the Multistate Bennett Acceptance Ratio (MBAR) to yield a highly accurate
ΔGsolv
.
Causality Check: Explicit MD captures the entropic penalty of water molecules organizing around the hydrophobic butyl chain (hydrophobic effect) while simultaneously modeling the strong, directional hydrogen bonds at the
−SO2NH−
core, a duality that continuum models often smear out[3].
References
German L Perlovich, Valery V Tkachev, Nadezda N Strakhova, et al. "Thermodynamic and Structural Aspects of Sulfonamide Crystals and Solutions." Journal of Pharmaceutical Sciences, 2009. Available at:[Link]
Fatemeh Shafiei. "Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm‐multiple linear regressions." ResearchGate, 2019. Available at:[Link]
N. Ali, A. Mansha, et al. "Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives." MDPI, 2021. Available at:[Link]
A. V. Marenich, C. J. Cramer, D. G. Truhlar. "Experimental Compilation and Computation of Hydration Free Energies for Ionic Solutes." ACS Publications / MIT, 2023. Available at:[Link]
M. V. Ol'khovich, et al. "Prediction of Thermodynamic and Structural Properties of Sulfamerazine and Sulfamethazine in Water Using DFT and ab Initio Methods." SciELO, 2015. Available at:[Link]
"N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism." ACS Publications, 2025. Available at:[Link]
S. Pezzola, et al. "Theoretical calculation of pKb values for Anilines and Sulfonamide drugs in aqueous solution." ResearchGate, 2021. Available at:[Link]
"環境中新穎全氟化合物的探測與發現 – 以半導體業廢水為例 (Detection of Novel PFAS including N-methyl-1-butanesulfonamide derivatives)." NTU Theses and Dissertations Repository. Available at:[Link]
Spectroscopic Characterization of N-Methylbutane-1-sulfonamide: A Technical Guide for Researchers
Introduction: The Imperative of Spectroscopic Characterization in Modern Drug Discovery In the landscape of contemporary drug development and chemical research, the unambiguous structural elucidation of novel chemical en...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Spectroscopic Characterization in Modern Drug Discovery
In the landscape of contemporary drug development and chemical research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. N-Methylbutane-1-sulfonamide, a member of the broadly significant sulfonamide class of compounds, represents a molecule of interest for which detailed spectroscopic characterization is paramount for its definitive identification and for understanding its chemical behavior. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methylbutane-1-sulfonamide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available, this guide leverages high-fidelity predicted data, contextualized with established principles of spectroscopic interpretation for sulfonamides, to provide a robust analytical framework for researchers.
The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities.[1] Therefore, the ability to meticulously characterize molecules like N-Methylbutane-1-sulfonamide is not merely an academic exercise but a critical step in the journey from discovery to application. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently identify and characterize this and similar molecules.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following structure and atom numbering scheme for N-Methylbutane-1-sulfonamide will be utilized.
Caption: Molecular structure of N-Methylbutane-1-sulfonamide with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of N-Methylbutane-1-sulfonamide offers distinct signals corresponding to the different proton environments within the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
Peak
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
1
4.5 (broad)
Singlet
1H
N-H
2
3.0
Triplet
2H
H -4
3
2.7
Singlet
3H
H -5
4
1.7
Quintet
2H
H -3
5
1.4
Sextet
2H
H -2
6
0.9
Triplet
3H
H -1
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals six distinct signals, consistent with the six non-equivalent proton environments in N-Methylbutane-1-sulfonamide.
N-H Proton: A broad singlet observed around 4.5 ppm is characteristic of the sulfonamide N-H proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water or other protic species in the solvent. This peak's chemical shift can be highly dependent on solvent and concentration.
Methylene Protons Adjacent to Sulfur (H-4): The triplet at approximately 3.0 ppm is assigned to the methylene protons at the C4 position, which are deshielded due to the electron-withdrawing effect of the adjacent sulfonyl group. The triplet multiplicity arises from coupling to the two neighboring protons on C3.
N-Methyl Protons (H-5): A sharp singlet at around 2.7 ppm corresponds to the three protons of the N-methyl group (C5). The singlet nature indicates no adjacent protons to couple with.
Butyl Chain Protons (H-1, H-2, H-3): The upfield region of the spectrum contains signals for the remaining protons of the butyl chain. The terminal methyl protons (H-1) appear as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene group (H-2). The methylene protons at C2 and C3 appear as a sextet and a quintet around 1.4 ppm and 1.7 ppm, respectively, due to coupling with their neighboring protons.
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Experimental workflow for ¹H NMR spectroscopy.
Sample Preparation: Accurately weigh approximately 10 mg of N-Methylbutane-1-sulfonamide and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2] Transfer the solution to a 5 mm NMR tube.
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[3] Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.
Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. Acquire the free induction decay (FID).
Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and apply a baseline correction. Reference the spectrum using either an internal standard like tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[4][5] Finally, integrate the signals to determine the relative number of protons for each peak.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Peak
Chemical Shift (δ, ppm)
Assignment
1
52.0
C4
2
29.0
C5
3
28.0
C3
4
21.0
C2
5
13.0
C1
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of N-Methylbutane-1-sulfonamide displays five signals, corresponding to the five distinct carbon environments in the molecule.
C4 Carbon: The signal at approximately 52.0 ppm is assigned to the C4 carbon, which is directly attached to the electron-withdrawing sulfonyl group, causing it to be the most deshielded of the aliphatic carbons.
C5 Carbon: The N-methyl carbon (C5) is predicted to resonate around 29.0 ppm.
C1, C2, and C3 Carbons: The remaining carbons of the butyl chain appear in the upfield region of the spectrum. The terminal methyl carbon (C1) is the most shielded, appearing at approximately 13.0 ppm. The C2 and C3 carbons are found at around 21.0 ppm and 28.0 ppm, respectively.
Experimental Protocol for ¹³C NMR Spectroscopy
Caption: Experimental workflow for ¹³C NMR spectroscopy.
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of N-Methylbutane-1-sulfonamide in ~0.7 mL of deuterated solvent.[2]
Instrument Setup and Locking/Shimming: Follow the same procedure as for ¹H NMR.
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.[5]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of N-Methylbutane-1-sulfonamide shows characteristic absorption bands for the sulfonamide and alkyl groups.
Predicted IR Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Medium, Sharp
N-H stretch
~2960-2850
Strong
C-H (aliphatic) stretch
~1330
Strong
S=O asymmetric stretch
~1150
Strong
S=O symmetric stretch
~900
Medium
S-N stretch
Interpretation of the IR Spectrum
N-H Stretch: A distinct absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group.[6]
C-H Stretch: Strong absorption bands in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the butyl and N-methyl moieties.
S=O Stretches: Two strong absorption bands are expected for the sulfonyl group. The asymmetric S=O stretching vibration typically appears at a higher frequency, around 1330 cm⁻¹, while the symmetric stretch is observed at a lower frequency, around 1150 cm⁻¹.[6] These are highly characteristic and intense peaks for sulfonamides.
S-N Stretch: A medium intensity band around 900 cm⁻¹ can be attributed to the S-N stretching vibration.[6]
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Experimental workflow for ATR-IR spectroscopy.
Instrument and Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Place a small amount of the N-Methylbutane-1-sulfonamide sample directly onto the crystal.
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Fragmentation Pattern
The mass spectrum of N-Methylbutane-1-sulfonamide is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions resulting from the cleavage of its bonds.
Predicted Key Fragments
m/z
Proposed Fragment
151
[C₅H₁₃NO₂S]⁺ (Molecular Ion)
136
[M - CH₃]⁺
94
[CH₃NHSO₂]⁺
57
[C₄H₉]⁺
Interpretation of the Mass Spectrum
Molecular Ion: The molecular ion peak ([M]⁺) at m/z = 151 would confirm the molecular weight of the compound.
Alpha-Cleavage: Cleavage of the C-C bonds in the butyl chain is expected. A prominent fragment would be the loss of a butyl radical to form an ion at m/z 94, or the loss of the SO₂NHCH₃ radical to give a butyl cation at m/z 57.
S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond is a common fragmentation pathway for sulfonamides and would lead to fragments corresponding to the sulfonyl and the amine moieties.[7]
Loss of SO₂: Elimination of sulfur dioxide (SO₂) from fragment ions is another characteristic fragmentation pathway for sulfonamides.[8]
Experimental Protocol for Mass Spectrometry (ESI-MS)
Caption: Experimental workflow for ESI-MS.
Sample Preparation: Prepare a dilute solution of N-Methylbutane-1-sulfonamide (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum over a suitable m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a comprehensive spectroscopic characterization of N-Methylbutane-1-sulfonamide based on high-fidelity predicted data. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, coupled with established spectroscopic principles, offers a robust framework for the identification and structural elucidation of this compound. The inclusion of detailed experimental protocols provides researchers with the practical knowledge required to obtain high-quality spectroscopic data. By understanding the key spectroscopic features outlined in this guide, scientists and drug development professionals can confidently characterize N-Methylbutane-1-sulfonamide and related sulfonamide derivatives, thereby advancing their research and development endeavors.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
ChemDoodle Web Components. (n.d.). Simulate NMR and MS. Retrieved from [Link]
Infrared spectra simulation for some sulfonamides by using semi-empirical methods. (2009). Journal of the Serbian Chemical Society, 74(4), 379-389. [Link]
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
LGC. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
Gowda, B. T., & Weiss, A. (2000). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 55(8-9), 776-784. [Link]
News-Medical.net. (2023, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 5). IR Spectroscopy. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
Asker, F. W., et al. (2015). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 8(4), 1845-1854. [Link]
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]
Gregory, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 483-491. [Link]
Mestrelab Research. (n.d.). Mnova Predict. Retrieved from [Link]
Baraa G. Alani, et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical and Bio-Medical Science, 4(5), 1-10. [Link]
Schwaighofer, A., et al. (2021). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. bioRxiv. [Link]
Standard Operating Procedure for NMR Experiments. (2023). Retrieved from [Link]
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Chemistry LibreTexts. (2019, July 24). Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]
Zhang, Q., & Li, H. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 428–436. [Link]
Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5956-5961. [Link]
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6563. [Link]
U.S. Environmental Protection Agency. (n.d.). Handbook of Instrumental Techniques for Analytical Chemistry by EPA Methods. Retrieved from [Link]
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
Chemistry LibreTexts. (2025, November 25). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]
Preliminary Screening of N-Methylbutane-1-sulfonamide in Drug Discovery: A Technical Guide to Aliphatic Sulfonamide Fragments
The Strategic Shift to Aliphatic Sulfonamides Historically, the drug discovery landscape has heavily favored aromatic and heterocyclic sulfonamides, primarily due to their established efficacy as Carbonic Anhydrase Inhib...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Shift to Aliphatic Sulfonamides
Historically, the drug discovery landscape has heavily favored aromatic and heterocyclic sulfonamides, primarily due to their established efficacy as Carbonic Anhydrase Inhibitors (CAIs) and antibacterial agents. However, the field is experiencing a paradigm shift. Aliphatic sulfonamides, such as N-Methylbutane-1-sulfonamide (CAS: 16867-25-7) [1], are increasingly prioritized in fragment libraries due to their superior physicochemical properties, including enhanced aqueous solubility, higher
Fsp3
character, and improved metabolic stability compared to their aromatic counterparts (2[2]).
Mechanistic Divergence
The fundamental difference between aromatic and aliphatic sulfonamides lies in their
pKa
. Aromatic sulfonamides typically exhibit a
pKa
of ~7.4, allowing them to easily deprotonate and coordinate with zinc ions in the orthosteric active sites of metalloenzymes like Carbonic Anhydrase at physiological pH. In contrast, aliphatic sulfonamides have a significantly higher
pKa
(~10.2), meaning they remain largely protonated.
For a long time, this led to the assumption that aliphatic sulfonamides were inactive (3[3]). However, advanced biophysical screening has revealed that this protonation state unlocks unique, highly selective binding modes. A prime example is the interaction of N-Methylbutane-1-sulfonamide with Pseudomonas aeruginosa glucose-1-phosphate thymidylyltransferase (RmlA). The fragment bypasses the orthosteric site entirely, binding to a remote allosteric pocket while macroscopically presenting as a competitive inhibitor with high cooperativity (4[4]). This allosteric-competitive duality is highly prized for overcoming resistance mutations in the active site.
Fragment-Based Screening Workflow
Because N-Methylbutane-1-sulfonamide is a low-molecular-weight fragment (MW: 151.23 g/mol ), traditional high-throughput functional screens often yield false negatives due to low initial binding affinities (
KD
in the high micromolar to millimolar range). Therefore, we employ a biophysics-first Fragment-Based Drug Discovery (FBDD) cascade.
FBDD screening workflow for N-Methylbutane-1-sulfonamide, from primary biophysical hit to lead.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Causality dictates that an assay is only as reliable as its internal controls; therefore, we build orthogonal checks directly into the methodology.
Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: Determine the binding kinetics (
KD
) of N-Methylbutane-1-sulfonamide to the target enzyme (e.g., RmlA).
Causality: SPR is chosen because it detects binding label-free and in real-time, which is critical for fragments with fast on/off rates that evade equilibrium-based assays.
Step-by-Step Methodology:
Safety & Preparation: N-Methylbutane-1-sulfonamide is classified as an acute toxicant and skin/eye irritant (5[5]). Prepare a 100 mM stock solution in 100% DMSO within a Class II fume hood.
Surface Immobilization: Immobilize the target enzyme (RmlA) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) targeting a density of ~3000 RU to maximize the theoretical maximum response (
Rmax
) for a low MW fragment.
Solvent Correction Calibration: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer). Causality: Bulk refractive index changes from DMSO heavily skew fragment data. This curve mathematically subtracts bulk effects.
Analyte Injection: Inject N-Methylbutane-1-sulfonamide in a multi-cycle kinetic format (concentrations ranging from 10 µM to 2 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
System Self-Validation:
Positive Control: Inject the natural substrate (dTTP) at the start and end of the run. If the
Rmax
of dTTP drops by >10%, the immobilized enzyme has denatured, and the fragment data is voided.
Reference Channel: Route the injection over an unmodified flow cell. Any response here indicates non-specific binding, which must be subtracted.
Objective: Confirm that the biophysical binding of the fragment translates to functional enzymatic inhibition.
Causality: Because N-Methylbutane-1-sulfonamide binds allosterically[4], it may not directly block the active site. We must measure the downstream catalytic output—in this case, the conversion of Glc-1-P and dTTP to dTDP-glucose and pyrophosphate (
PPi
).
Step-by-Step Methodology:
Assay Setup: In a 384-well microplate, combine 50 nM RmlA, 200 µM Glc-1-P, and varying concentrations of N-Methylbutane-1-sulfonamide (0 to 1 mM) in reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM
MgCl2
).
Reaction Initiation: Add 200 µM dTTP to initiate the reaction. As RmlA produces
PPi
, the coupled enzymes convert MESG, causing an absorbance shift from 330 nm to 360 nm.
System Self-Validation (Counter-Screen):
False Positive Check: Fragments can inhibit the coupling enzymes (pyrophosphatase/PNP) rather than the target (RmlA). To validate, run a parallel assay where exogenous
PPi
is added directly to the coupling enzymes in the presence of the fragment. If absorbance decreases here, the fragment is a false positive assay-interferer.
Quantitative Data Presentation & Hit Triage
To evaluate the viability of N-Methylbutane-1-sulfonamide as a lead scaffold, we compare its kinetic parameters against a standard aromatic sulfonamide. We utilize Ligand Efficiency (LE) —defined as the binding energy per heavy atom—to normalize the data. An LE > 0.3 is generally required to progress a fragment.
Analysis: While the absolute potency (
IC50
) of N-Methylbutane-1-sulfonamide is lower than aromatic standards, its Ligand Efficiency (0.32 - 0.38) proves it makes highly efficient atomic contacts, validating it as a high-quality starting point for synthetic elaboration.
Mechanistic Pathway: Allosteric vs. Orthosteric Logic
The true value of aliphatic sulfonamides in modern drug discovery is their ability to exploit alternative binding pockets. The diagram below illustrates the mechanistic logic of how N-Methylbutane-1-sulfonamide achieves competitive inhibition via an allosteric pathway, contrasting with the direct orthosteric blockade of classical aromatic sulfonamides.
Mechanistic divergence of aliphatic vs. aromatic sulfonamides in enzyme target inhibition.
References
Chemical Substance Information - N-methylbutane-1-sulfonamide . NextSDS. Available at: 5
Rapid Access to Aliphatic Sulfonamides . ACS Publications. Available at: 2
A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides . MDPI. Available at: 3
Information on EC 2.7.7.24 - glucose-1-phosphate thymidylyltransferase . BRENDA Enzyme Database. Available at:4
Step-by-step laboratory synthesis protocol for N-Methylbutane-1-sulfonamide
Abstract This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-Methylbutane-1-sulfonamide. The synthesis is achieved through the reaction of butane-1-sulfonyl chloride wi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-Methylbutane-1-sulfonamide. The synthesis is achieved through the reaction of butane-1-sulfonyl chloride with methylamine. This document outlines the required reagents and equipment, provides a detailed procedural walkthrough with explanations for each step, and includes critical safety information. The protocol is designed for researchers, scientists, and professionals in drug development and organic chemistry.
Introduction
N-alkylsulfonamides are a significant class of organic compounds, frequently encountered in medicinal chemistry and materials science. The sulfonamide functional group is a key structural motif in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The synthesis of N-Methylbutane-1-sulfonamide serves as a representative example of the formation of a simple N-alkylsulfonamide, a fundamental transformation in organic synthesis.
Reaction Scheme
Materials and Equipment
Reagent/Equipment
Grade/Specification
Supplier Example
Butane-1-sulfonyl chloride
98%
Sigma-Aldrich
Methylamine solution
40% in water or 33% in ethanol
Fisher Scientific, Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous
VWR, Fisher Scientific
Sodium bicarbonate
Saturated aqueous solution
Standard laboratory grade
Anhydrous sodium sulfate
Granular
Standard laboratory grade
Round-bottom flask
250 mL
Standard laboratory glassware
Magnetic stirrer and stir bar
Standard laboratory equipment
Addition funnel
100 mL
Standard laboratory glassware
Ice bath
Standard laboratory equipment
Separatory funnel
500 mL
Standard laboratory glassware
Rotary evaporator
Standard laboratory equipment
pH paper or meter
Standard laboratory equipment
Standard glassware for workup
Beakers, Erlenmeyer flasks, etc.
Experimental Protocol
Step 1: Reaction Setup
Equip a 250 mL round-bottom flask with a magnetic stir bar and a 100 mL addition funnel.
Place the flask in an ice bath on a magnetic stirrer.
Dissolve butane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, approximately 5 mL per mmol of sulfonyl chloride) and add it to the round-bottom flask.
Begin stirring the solution and allow it to cool to 0-5 °C.
Rationale: The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize potential side reactions. Anhydrous DCM is used as the solvent because it is inert under the reaction conditions and facilitates easy workup.
Step 2: Addition of Methylamine
In the addition funnel, place a solution of methylamine (2.2 eq). A 40% aqueous solution or a 33% solution in ethanol can be used.[5][6]
Add the methylamine solution dropwise to the stirred solution of butane-1-sulfonyl chloride over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
Rationale: A slight excess of methylamine is used to ensure the complete consumption of the sulfonyl chloride and to act as a base to neutralize the HCl generated during the reaction. The slow, dropwise addition is critical to control the exothermicity of the reaction.
Step 3: Reaction Progression
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (butane-1-sulfonyl chloride).
Rationale: Allowing the reaction to proceed at room temperature after the initial cooling period ensures that the reaction reaches completion.
Step 4: Work-up and Purification
Transfer the reaction mixture to a 500 mL separatory funnel.
Add an equal volume of water and shake the funnel. Allow the layers to separate and discard the aqueous layer.
Wash the organic layer sequentially with:
1 M HCl solution to remove excess methylamine.
Saturated sodium bicarbonate solution to neutralize any remaining acid.
Brine (saturated NaCl solution) to remove the bulk of the water.
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-Methylbutane-1-sulfonamide.
If further purification is required, the product can be purified by column chromatography on silica gel or by recrystallization.
Rationale: The aqueous work-up is designed to remove unreacted starting materials, byproducts, and salts. The final drying step is essential before removing the solvent to obtain a pure product.
Workflow Diagram
Caption: Experimental workflow for the synthesis of N-Methylbutane-1-sulfonamide.
Safety Precautions
Butane-1-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[7][8][9][10] It may also cause respiratory irritation.[7][9] It is a lachrymator and is moisture-sensitive.[10] Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Methylamine solution is highly flammable, toxic if inhaled, and harmful if swallowed.[5][11][12][13] It causes severe skin burns and eye damage.[5][11][12] Work in a well-ventilated fume hood and wear appropriate PPE. Keep away from heat, sparks, and open flames.[5][11]
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Handle in a chemical fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][7][10][11][12][13] An eyewash station and safety shower should be readily accessible.
Safety Logic Diagram
Caption: Logical flow of safety checks for the synthesis protocol.
Characterization
The final product, N-Methylbutane-1-sulfonamide, can be characterized using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of N-Methylbutane-1-sulfonamide. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound for further applications in their work. The principles and techniques described are broadly applicable to the synthesis of other N-alkylsulfonamides.
References
Material Safety Data Sheet - Methylamine Solution 40% - Cole-Parmer. (n.d.).
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (2018). Chemistry & Biology Interface, 8(4), 194-213.
MATERIAL SAFETY DATA SHEET - METHYLAMINE SOLUTION 40% (For Synthesis). (n.d.).
Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6).
Diiodine–Triethylsilane System: Formation of N-Alkylsulfonamides from Aldehydes or Ketones and Sulfonamides. (2023, March 10). Synlett.
METHYLAMINE SOLUTION 40% CAS No 74-89-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
Highly Efficient One-Pot Synthesis of N-Alkyl Sulfonamides from Alcohols Using N-(p-Toluenesulfonyl) Imidazole (Tsim) - Taylor & Francis. (2014, March 12). Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1079-1088.
METHYLAMINE SOLUTION 30% FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2018, June 11).
Synthesis of sulfonamides - ResearchGate. (n.d.).
Methylamine, 33 wt% solution in absolute ethanol - SAFETY DATA SHEET. (2009, May 19).
Advanced Catalytic Applications of N-Methylbutane-1-sulfonamide Derivatives: From Photocatalytic Synthesis to Directed C(sp3)–H Functionalization
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Executive Summary N-Methylbutane-1-sulfonamide and its aliphatic derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Application Note & Validated Protocols
Executive Summary
N-Methylbutane-1-sulfonamide and its aliphatic derivatives are highly versatile structural motifs utilized extensively in medicinal chemistry. Traditionally viewed merely as stable protecting groups or static pharmacophores, recent methodological breakthroughs have repositioned these aliphatic sulfonamides as dynamic participants in catalysis. They are now highly valued both as targets of novel photocatalytic synthesis and as powerful directing groups in transition-metal-catalyzed C(sp3)–H functionalization. This application note details the mechanistic rationale, quantitative reaction metrics, and self-validating protocols for leveraging N-methylbutane-1-sulfonamide derivatives in state-of-the-art catalytic workflows.
Mechanistic Insights & Causality
Photocatalytic Generation via Silyl Radical Activation
Synthesizing complex aliphatic sulfonamides via the single-electron reduction of sulfamoyl chlorides is thermodynamically challenging due to their highly negative reduction potentials. To bypass this limitation, a silyl radical-mediated halogen-atom transfer (XAT) strategy is employed, as detailed in1[1].
The Causality: By using Eosin Y as an organic photocatalyst and tris(trimethylsilyl)silane (TTSS) as a hydrogen/silyl source, the excited photocatalyst generates a silyl radical. This radical selectively abstracts a chlorine atom from N-methylbutane-1-sulfamoyl chloride at an exceptionally high reaction rate (~10^9 M^-1 s^-1). This generates an electrophilic sulfamoyl radical that rapidly adds across unactivated alkenes[1]. The silyl radical serves as a kinetic shuttle, enabling mild, room-temperature activation that avoids the harsh, unselective reductants traditionally required.
Palladium-Catalyzed C(sp3)–H Activation of the N-Methyl Group
Once the N-methylbutane-1-sulfonamide motif is installed, the N-methyl group itself can serve as a reactive site for direct C(sp3)–H functionalization. In modern palladium catalysis, the sulfonamide acts as an internal coordinating group.
The Causality: Upon oxidative addition of an aryl iodide to the Pd(0) catalyst, the resulting Pd(II) complex undergoes a directed C–H insertion at the N-methyl group, eliminating HI to form a stable palladacycle intermediate. The steric bulk and electron-withdrawing nature of the sulfonyl group are critical here: they prevent off-target beta-hydride elimination and effectively lower the activation energy for the subsequent oxidative addition of a second equivalent of aryl iodide to form a transient Pd(IV) species. Subsequent reductive elimination yields the highly functionalized product without degrading the sulfonamide backbone.
Pathway Visualizations
Silyl radical-mediated photocatalytic cycle for aliphatic sulfonamide synthesis.
Palladium-catalyzed C(sp3)-H activation cycle of N-methyl sulfonamides.
Quantitative Data & Reaction Parameters
Reaction Type
Catalyst System
Substrate / Directing Group
Key Intermediate
Yield Range
Ref
Photocatalytic Hydrosulfamoylation
Eosin Y (2 mol%) / TTSS
Alkenes + N-Methylbutane-1-sulfamoyl Chloride
Silyl / Sulfamoyl Radicals
65–92%
[1]
Pd-Catalyzed C(sp3)–H Arylation
Pd(OAc)2 / 3-Methyl-2-pyridone
N-Methylbutane-1-sulfonamides
Palladacycle (Pd(II)/Pd(IV))
70–88%
[2]
Pd-Catalyzed ortho-C–H Amidation
Pd(OTf)2
Aromatic Ketones + Sulfonamides
Cyclopalladation Complex
55–90%
[3]
Experimental Protocols
Protocol A: Photocatalytic Hydrosulfamoylation to Yield N-Methylbutane-1-sulfonamide Derivatives
This protocol utilizes a silyl-radical XAT mechanism to functionalize unactivated alkenes.
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Eosin Y, K2HPO4, and the alkene substrate.
Degassing: Add anhydrous acetonitrile. Seal the tube with a rubber septum and degas the mixture via three freeze-pump-thaw cycles. Expert Insight: Oxygen is a potent radical scavenger and will quench the excited Eosin Y triplet state, halting the reaction.
Reagent Addition: Under a positive pressure of Argon, inject N-methylbutane-1-sulfamoyl chloride and TTSS via a micro-syringe.
Irradiation: Irradiate the reaction mixture using a 530 nm Green LED (distance ~5 cm) at room temperature for 14 hours.
Self-Validation Check: The solution should transition from a deep red/pink (Eosin Y ground state) to a slightly fluorescent state under irradiation. If the solution turns pale or colorless prematurely, oxygen contamination has quenched the radical chain; abort and re-degas.
Workup: Dilute the mixture with EtOAc (15 mL), wash with brine (3 × 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Palladium-Catalyzed C(sp3)–H Arylation of N-Methylbutane-1-sulfonamides
This protocol leverages the sulfonamide moiety to direct the functionalization of the N-methyl group.
Assembly: In an argon-filled glovebox, charge a 15 mL pressure tube with Pd(OAc)2, 3-methyl-2-pyridone, Ag2CO3, the N-methylbutane-1-sulfonamide derivative, and the aryl iodide.
Solvent Addition: Add anhydrous toluene (2.0 mL). Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.
Heating: Place the tube in a pre-heated oil bath at 110 °C and stir vigorously for 24 hours.
Self-Validation Check: Monitor the reaction via LC-MS at the 4-hour mark. The presence of the mono-arylated palladacycle mass peak confirms successful C-H activation. The formation of a heavy black precipitate (Pd black) before 12 hours indicates catalyst deactivation (often due to moisture or ligand degradation).
Cooling & Filtration: Cool the mixture to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove silver salts and precipitated catalyst.
Purification: Concentrate the filtrate in vacuo and purify the residue by silica gel chromatography to isolate the arylated sulfonamide product.
References
Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes.Journal of the American Chemical Society.
Palladium-Catalyzed Cyclization of N-(2-Iodoaryl)-N-methylbenzenesulfonamide with Aryl Iodides to Access Phenanthridine Derivatives.Organic Letters (ACS Publications).
Palladium-Catalyzed Intermolecular Directed C−H Amidation of Aromatic Ketones.Journal of the American Chemical Society (ACS Publications).
Application Note: Comprehensive Protocols for the N-Alkylation of N-Methylbutane-1-sulfonamide
Executive Summary N-Methylbutane-1-sulfonamide is a critical secondary sulfonamide building block in medicinal chemistry, frequently utilized in the synthesis of protease inhibitors and antibacterial agents. The N-alkyla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-Methylbutane-1-sulfonamide is a critical secondary sulfonamide building block in medicinal chemistry, frequently utilized in the synthesis of protease inhibitors and antibacterial agents. The N-alkylation of this substrate yields tertiary sulfonamides, which exhibit altered pharmacokinetic profiles, improved metabolic stability, and enhanced lipophilicity. This application note details three validated methodologies for the N-alkylation of N-methylbutane-1-sulfonamide, allowing researchers to select the optimal protocol based on the alkylating agent, substrate tolerability, and green chemistry requirements.
Mechanistic Rationale & Strategy Selection
The secondary sulfonamide proton in N-methylbutane-1-sulfonamide is moderately acidic (pKa ~ 10–11) due to the strong electron-withdrawing nature of the butanesulfonyl group. This acidity permits deprotonation by mild bases to form a highly nucleophilic sulfonamide anion.
Depending on the electrophile and the presence of sensitive functional groups, three distinct pathways can be employed:
Causality & Logic : Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant effectively solvates the potassium counterion, leaving the sulfonamide anion highly nucleophilic ("naked" anion).1 to minimize elimination side-reactions (E2) of the alkyl halide[1].
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-methylbutane-1-sulfonamide (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).
Solvation : Add anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation.
Alkylation : Add the alkyl halide (1.2 mmol) dropwise via syringe.
Reaction : Heat the mixture to 60 °C and stir for 4–16 hours. Monitor progression via LC-MS or TLC (typically Hexanes/EtOAc 7:3).
Workup (Self-Validation) : Upon completion, cool to room temperature. Quench by pouring the mixture into 20 mL of deionized water (this dissolves the inorganic salts and forces the organic product out of the DMF phase).
Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers extensively with brine (5 x 15 mL) to remove residual DMF.
Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Method B: Mitsunobu-Type Alkylation (Alcohols)
Causality & Logic : The 2 allows the direct use of alcohols without prior conversion to halides. The reaction proceeds via the activation of the alcohol by a triphenylphosphine-azodicarboxylate (e.g., DIAD) betaine intermediate. This protocol is strictly stereospecific, proceeding with complete Walden inversion (S_N2) of the alcohol stereocenter, making it invaluable for chiral drug synthesis[2].
Materials :
N-Methylbutane-1-sulfonamide (1.0 equiv)
Primary or secondary alcohol (1.0 equiv)
Triphenylphosphine (PPh₃) (1.5 equiv)
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure :
Preparation : In a flame-dried Schlenk flask under argon, dissolve N-methylbutane-1-sulfonamide (1.0 mmol), the alcohol (1.0 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (10 mL).
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic betaine formation.
Activation : Slowly add DIAD (1.5 mmol) dropwise over 10 minutes. The solution may transiently turn yellow.
Reaction : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours.
Workup (Self-Validation) : Concentrate the mixture directly under reduced pressure. The major challenge is separating the product from triphenylphosphine oxide (Ph₃P=O).
Purification : Triturate the crude residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of Ph₃P=O. Filter, concentrate the filtrate, and purify via silica gel chromatography.
Causality & Logic : To circumvent the stoichiometric waste generated by Methods A and B, the 3 utilizes a well-defined Mn(I) PNP pincer precatalyst. The catalyst temporarily extracts hydrogen from the alcohol (forming an aldehyde), which condenses with the sulfonamide to form an N-sulfonylimine. The catalyst then returns the hydrogen to reduce the imine, yielding the alkylated product and water[3].
Catalytic cycle of the Mn-catalyzed borrowing hydrogen N-alkylation.
Materials :
N-Methylbutane-1-sulfonamide (1.0 equiv)
Primary aliphatic or benzylic alcohol (1.0 equiv)
Mn(I) PNP pincer precatalyst (5 mol %)
K₂CO₃ (10 mol %)
Anhydrous Xylenes
Step-by-Step Procedure :
Preparation : Inside an argon-filled glovebox, add N-methylbutane-1-sulfonamide (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol), and K₂CO₃ (0.1 mmol) to an oven-dried Schlenk tube.
Solvation : Add anhydrous xylenes (1.0 mL) to achieve a 1 M concentration of the sulfonamide.
Reaction : Seal the tube, remove from the glovebox, and heat the mixture in an oil bath at 150 °C for 24 hours.
Workup (Self-Validation) : Cool the reaction to room temperature. Dilute with dichloromethane (5 mL) and filter through a short pad of Celite to remove the catalyst and base.
Purification : Concentrate the filtrate and purify by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the expected yields, reaction conditions, and atom economy metrics to assist in protocol selection.
Parameter
Method A: Base-Mediated
Method B: Mitsunobu
Method C: Borrowing Hydrogen
Electrophile Source
Alkyl Halides (R-X)
Alcohols (R-OH)
Alcohols (R-OH)
Typical Yields
75% – 95%
60% – 85%
80% – 98%
Temperature
60 °C
0 °C to RT
150 °C
Reaction Time
4 – 16 h
12 – 24 h
24 h
Stereochemistry
Inversion (S_N2)
Complete Inversion (S_N2)
Loss of stereocenter (via Aldehyde)
Byproducts
Halide salts (e.g., KBr)
Ph₃P=O, Hydrazinedicarboxylate
H₂O
Best Used For
Routine scale-up
Chiral secondary alcohols
Green chemistry, atom economy
References
Alkylation Methods for the Synthesis of Secondary Amines: Applic
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews (2009). American Chemical Society.
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry (2019). American Chemical Society.
Application Notes and Protocols: Leveraging N-Methylbutane-1-sulfonamide in Combinatorial Sulfonamide Library Synthesis
Introduction: The Enduring Significance of Sulfonamides in Drug Discovery The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. Its prevalence stems from its abil...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of Sulfonamides in Drug Discovery
The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile scaffold, enabling the synthesis of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Combinatorial chemistry has emerged as a powerful strategy for rapidly generating large and diverse libraries of molecules for high-throughput screening, significantly accelerating the drug discovery process. Within this paradigm, the synthesis of sulfonamide libraries allows for the systematic exploration of chemical space around this privileged scaffold to identify novel lead compounds.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of N-methylbutane-1-sulfonamide as a key building block in the combinatorial synthesis of sulfonamide libraries. We will delve into both solid-phase and solution-phase synthesis strategies, offering detailed protocols, insights into experimental design, and best practices for purification and characterization.
The Strategic Advantage of N-Methylbutane-1-sulfonamide
N-methylbutane-1-sulfonamide offers several advantages as a building block in combinatorial library synthesis. The N-methyl group provides a point of substitution that can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Furthermore, the butane-1-sulfonyl moiety offers a lipophilic component that can be crucial for interactions with biological targets. The use of N-alkylated sulfonamides has been explored as a strategy for designing selective ligands and multifunctional agents.
Part 1: Solid-Phase Synthesis of a Diverse Sulfonamide Library
Solid-phase synthesis (SPS) is a highly effective method for constructing combinatorial libraries due to the simplified purification of intermediates and the potential for automation. In this approach, the growing molecule is covalently attached to an insoluble polymer support (resin), and excess reagents and byproducts are removed by simple washing steps.
Workflow for Solid-Phase Sulfonamide Library Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of a sulfonamide library, a cornerstone technique in medicinal chemistry for generating compound libraries for screening and lead optimization.
Caption: General workflow for the solid-phase synthesis of a sulfonamide library.
Detailed Protocol: Solid-Phase Synthesis
This protocol outlines the synthesis of a diverse sulfonamide library using a Rink Amide resin, which allows for cleavage under acidic conditions to yield carboxamide-terminated sulfonamides.
Materials:
Rink Amide resin (0.5-1.0 mmol/g loading)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
N,N-Diisopropylethylamine (DIEA)
A diverse set of sulfonyl chlorides (e.g., benzenesulfonyl chloride, 4-toluenesulfonyl chloride, etc.)
A diverse set of primary and secondary amines
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Water (deionized)
Peptide synthesis vessel
Shaker or agitator
Procedure:
Resin Swelling and Deprotection:
Swell the Rink Amide resin (1 g, 0.7 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 30 minutes to remove the Fmoc protecting group.
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Coupling of the First Amine Building Block:
In a separate vial, dissolve the first amine building block (3 equivalents relative to resin loading) in DMF.
Add a coupling agent such as HBTU (3 equivalents) and DIEA (6 equivalents) to the amine solution.
Add the activated amine solution to the resin and shake at room temperature for 2-4 hours.
Monitor the reaction completion using a Kaiser test (ninhydrin test).
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Sulfonylation with N-Methylbutane-1-sulfonyl chloride:
Dissolve N-methylbutane-1-sulfonyl chloride (3 equivalents) and DIEA (3 equivalents) in DMF (5 mL).
Add the solution to the resin and agitate the mixture at room temperature for 4 hours.
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
Optional Diversification Step (N-Alkylation):
For further diversification, the sulfonamide can be N-alkylated.
Suspend the resin in a suitable solvent like THF.
Add a base such as sodium hydride (NaH) (5 equivalents) and stir for 30 minutes.
Add an alkylating agent (e.g., a diverse set of alkyl halides) (5 equivalents) and react overnight at room temperature.
Wash the resin thoroughly with THF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Cleavage and Product Isolation:
Dry the resin under vacuum.
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.
Filter the resin and collect the filtrate.
Precipitate the crude product by adding cold diethyl ether.
Centrifuge the mixture, decant the ether, and dry the product under vacuum.
Expected Yields and Purity
The following table provides representative data for the solid-phase synthesis of various sulfonamide derivatives. Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.
Entry
Sulfonyl Chloride
Amine
Yield (%)
Purity (%)
1
N-Methylbutane-1-sulfonyl chloride
Benzylamine
85
>95
2
N-Methylbutane-1-sulfonyl chloride
Piperidine
82
>9
Technical Notes & Optimization
Troubleshooting
How to improve synthesis yield of N-Methylbutane-1-sulfonamide
Welcome to the Technical Support Center for early-stage drug development and synthetic chemistry. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for early-stage drug development and synthetic chemistry. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with the synthesis of N-Methylbutane-1-sulfonamide .
Sulfonamide synthesis via the reaction of sulfonyl chlorides with primary amines is a foundational transformation in medicinal chemistry[1]. However, the synthesis of short-chain, highly polar aliphatic sulfonamides like N-methylbutane-1-sulfonamide often suffers from poor yields due to competing side reactions and workup losses. This guide provides causal explanations, troubleshooting logic, and self-validating protocols to optimize your workflow.
Part 1: Reaction Mechanism & Competing Pathways
To troubleshoot yield issues, we must first understand the competing kinetics in the reaction flask. The desired aminolysis must outcompete the hydrolysis of the highly electrophilic butane-1-sulfonyl chloride[2].
Mechanistic pathway of N-Methylbutane-1-sulfonamide synthesis vs. competing hydrolysis.
Part 2: Troubleshooting Guide & FAQs
Q1: I am seeing a large amount of polar byproduct on my LC-MS, and my yield of N-methylbutane-1-sulfonamide is below 40%. What is happening?A: You are observing hydrolysis. If water is present—especially when using aqueous methylamine under Schotten-Baumann conditions—water competes with methylamine as a nucleophile, forming butanesulfonic acid[2].
Causality & Fix: The rate of aminolysis must exceed hydrolysis. Lower the reaction temperature to 0 °C to reduce the kinetic energy of the system, which disproportionately slows down the higher-activation-energy hydrolysis pathway[3]. Alternatively, switch to strictly anhydrous conditions using a methylamine solution in THF.
Q2: My mass spec shows a significant peak corresponding to di-sulfonylation (N-methyl-N-(butylsulfonyl)butane-1-sulfonamide). How do I prevent this?A: Over-reaction occurs when the mono-sulfonamide product (which remains slightly nucleophilic) attacks another molecule of sulfonyl chloride[2].
Causality & Fix: This is a stoichiometry and addition-order issue. Ensure a strict stoichiometric excess of methylamine (at least 2.5 equivalents). More importantly, add the sulfonyl chloride dropwise to the amine solution, never the reverse. This maintains pseudo-first-order kinetics where the amine is always in vast excess, statistically preventing the mono-sulfonamide from reacting.
Q3: The reaction goes to completion, but I am losing massive amounts of product during the aqueous workup. How can I improve recovery?A: N-Methylbutane-1-sulfonamide has a short aliphatic chain (C4) and a highly polar sulfonamide group, making it highly water-soluble in basic aqueous phases.
Causality & Fix: During a basic quench, the acidic N-H proton of the sulfonamide is deprotonated, forming a water-soluble sodium salt. You must acidify the aqueous phase to pH ~4 before extraction to ensure the sulfonamide is fully protonated (neutral). Furthermore, extract with a strong hydrogen-bond accepting solvent like Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM), and saturate the aqueous layer with NaCl to "salt out" the product.
Troubleshooting logic tree for resolving common yield issues in sulfonamide synthesis.
Part 3: Data Presentation & Parameter Optimization
Table 1: Impact of Reaction Parameters on Yield and Impurity Profile
Parameter
Sub-optimal Choice
Optimized Choice
Causal Rationale
Solvent
Aqueous Methanol
Anhydrous DCM or THF
Prevents competitive nucleophilic attack by protic solvents, completely eliminating the hydrolysis byproduct.
Base
1.0 eq NaOH (Aqueous)
2.5 eq Methylamine (or TEA)
Excess amine acts as both the primary reactant and the acid scavenger, driving the equilibrium forward without introducing water.
Addition Order
Amine into Sulfonyl Chloride
Sulfonyl Chloride into Amine
Maintains an excess of amine at all times, preventing the formation of di-sulfonylated impurities[2].
Temperature
Room Temperature
0 °C to RT
Lowers the kinetic energy, favoring the faster aminolysis reaction over the slower hydrolysis reaction[3].
Table 2: Workup Optimization for N-Methylbutane-1-sulfonamide
Workup Step
Standard Approach
Optimized Approach
Causal Rationale
Quench
Saturated NaHCO3
1M HCl to pH 4-5
Protonates the sulfonamide nitrogen, rendering the molecule neutral and significantly less water-soluble.
Extraction
Dichloromethane (DCM)
Ethyl Acetate (EtOAc)
EtOAc is a stronger hydrogen-bond acceptor, making it vastly superior for extracting polar, short-chain sulfonamides.
Aqueous Phase
Deionized Water
Brine (Saturated NaCl)
The "salting out" effect increases the ionic strength of the water, decreasing the solubility of the organic product in the aqueous phase.
Part 4: Self-Validating Experimental Protocols
Protocol A: Anhydrous Aminosulfonylation (Recommended for Maximum Yield)
This protocol utilizes strictly anhydrous conditions to completely bypass the hydrolysis pathway, ensuring yields >90%.
Preparation: Flame-dry a 100 mL round-bottom flask under inert gas (N2 or Ar).
Amine Solution: Dissolve methylamine hydrochloride (1.5 eq, 15 mmol) and triethylamine (TEA, 3.0 eq, 30 mmol) in 30 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath.
Causality: TEA serves as a non-nucleophilic auxiliary base to liberate free methylamine gas in situ and neutralize the generated HCl, keeping the system anhydrous.
Electrophile Addition: Dissolve butane-1-sulfonyl chloride (1.0 eq, 10 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful reaction will show >95% conversion with a dominant peak at m/z 152.1 [M+H]+. The absence of a peak at m/z 137.0 (butanesulfonic acid) validates that hydrolysis was successfully suppressed.
Workup: Quench the reaction with 1M aqueous HCl to adjust the pH to ~4. Extract the aqueous layer three times with 30 mL of Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield pure N-methylbutane-1-sulfonamide.
When using inexpensive aqueous methylamine (40% w/w) is required, continuous or highly controlled biphasic Schotten-Baumann conditions can mitigate hydrolysis by rapidly consuming the intermediate at the solvent interface[4].
Preparation: In a round-bottom flask equipped with a highly efficient magnetic stirrer, add a 40% aqueous solution of methylamine (3.0 eq, 30 mmol). Cool strictly to 0 °C.
Solvent System: Add an equal volume of DCM to create a biphasic system.
Addition: Dissolve butane-1-sulfonyl chloride (1.0 eq, 10 mmol) in DCM. Add dropwise to the vigorously stirring biphasic mixture at 0 °C.
Causality: Vigorous stirring is critical to maximize the interfacial surface area, allowing the organic-soluble electrophile to react with the amine at the phase boundary before bulk water can hydrolyze it.
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1 hour.
Validation Checkpoint: TLC (50% EtOAc/Hexanes, Ninhydrin stain) should reveal the consumption of the sulfonyl chloride (high Rf) and the appearance of the sulfonamide product (Rf ~0.4).
Workup: Separate the layers. Acidify the aqueous layer with 1M HCl to pH 4, saturate with solid NaCl, and extract thoroughly with EtOAc (3 x 30 mL). Combine organic layers, dry (Na2SO4), and concentrate.
Technical Support Center: Advanced Purification of N-Methylbutane-1-sulfonamide
Welcome to the Technical Support Center. As a critical alkyl sulfonamide intermediate in drug development, achieving >99% purity for N-Methylbutane-1-sulfonamide (CAS: 87198-38-7) is paramount.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a critical alkyl sulfonamide intermediate in drug development, achieving >99% purity for N-Methylbutane-1-sulfonamide (CAS: 87198-38-7) is paramount. This guide provides authoritative troubleshooting strategies and validated protocols to resolve complex impurity profiles arising from standard sulfonyl chloride and primary amine syntheses ()[1].
Part 1: Impurity Profiling & Causality
Before initiating purification, it is critical to understand the chemical nature of the impurities generated during synthesis. The table below summarizes the most common contaminants, their mechanistic origins, and their defining chemical properties.
Impurity
Origin / Causality
Chemical Property
Primary Removal Strategy
Butanesulfonyl Chloride
Unreacted starting material.
Highly electrophilic, lipophilic.
Quench with water/amine; hydrolyze to sulfonic acid.
Butanesulfonic Acid
Hydrolysis of starting material due to moisture.
Highly polar, acidic (pKa < 1).
Liquid-Liquid Extraction (Base Wash).
Methylamine / HCl Salt
Unreacted reagent or HCl byproduct.
Basic amine / Water-soluble salt.
Liquid-Liquid Extraction (Acid Wash).
N,N-Dimethylbutane-1-sulfonamide
Over-alkylation or dimethylamine impurity in reagent.
Lipophilic, lacks N-H bond (no H-bond donor).
Preparative SFC (Achiral).
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing high levels of butanesulfonic acid in my crude mixture. How do I remove it effectively without losing my product?Causality: Moisture introduced during the reaction hydrolyzes butanesulfonyl chloride. Because sulfonyl chlorides are highly electrophilic, water acts as a nucleophile, displacing the chloride to form butanesulfonic acid and HCl ()[2]. Sulfonic acids are highly polar but can act as surfactants, causing stubborn emulsions during extraction.
Solution: Utilize a strictly pH-driven Liquid-Liquid Extraction (LLE). By adjusting the aqueous layer to pH > 10 using 1M NaOH, you force the butanesulfonic acid into its fully ionized sulfonate salt form, driving it entirely into the aqueous phase while the target sulfonamide remains in the organic layer.
Q2: My N-methylbutane-1-sulfonamide is contaminated with N,N-dimethylbutane-1-sulfonamide. Standard reverse-phase HPLC (RP-HPLC) is taking too long and consuming massive amounts of solvent. What is the alternative?Causality: Dimethylamine impurities in the methylamine reagent lead to the formation of the tertiary sulfonamide. Because both the target compound and the impurity have nearly identical lipophilicity (logP), they co-elute on standard C18 reversed-phase columns.
Solution: Switch to Preparative Supercritical Fluid Chromatography (Prep-SFC). SFC leverages orthogonal selectivity. On an achiral stationary phase (like Ethylpyridine), the secondary sulfonamide target acts as a strong hydrogen-bond donor (via its N-H bond), interacting heavily with the column. The N,N-dimethyl impurity lacks this N-H bond and elutes rapidly, creating massive peak resolution ()[3].
Q3: How do I ensure the complete removal of residual methylamine hydrochloride without losing my product to the aqueous layer?Causality: N-methylbutanesulfonamide possesses moderate water solubility due to its polar sulfonamide motif. Repeated aqueous washes can lead to significant yield loss.
Solution: Saturate the aqueous acid wash with NaCl (brine). The "salting-out" effect increases the ionic strength of the aqueous layer, drastically reducing the solubility of the organic target compound while maintaining the solubility of the highly polar methylamine hydrochloride salt.
Quantitative Data: RP-HPLC vs. Prep-SFC for N,N-Dimethyl Impurity Removal
This protocol isolates the target compound from unreacted amines and sulfonic acids.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Transfer to a separatory funnel.
Acid Wash (Amine Removal): Add an equal volume of 1M HCl saturated with NaCl. Shake vigorously and vent.
Self-Validation Step: Test the aqueous layer with pH paper. If pH > 2, the buffering capacity of the amine has not been overcome. Add more 1M HCl until pH < 2 is strictly verified, guaranteeing complete protonation of methylamine. Separate and discard the aqueous layer.
Base Wash (Sulfonic Acid Removal): Add an equal volume of 1M NaOH to the organic layer. Shake vigorously and vent.
Self-Validation Step: Test the aqueous layer. It must read pH > 10. This ensures the butanesulfonic acid is fully deprotonated to its sulfonate salt, preventing it from partitioning back into the organic layer. Separate and discard the aqueous layer.
Drying: Wash the organic layer once with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Preparative Achiral SFC Workflow
This protocol resolves the target compound from closely eluting alkylated impurities, offering massive solvent savings and rapid dry-down ()[4].
Sample Preparation: Dissolve the LLE-purified crude in a 1:1 mixture of Methanol/Dichloromethane at a concentration of 100 mg/mL.
Self-Validation Step: Filter the sample through a 0.22 µm PTFE syringe filter. Visual confirmation of a particulate-free solution guarantees that column frits will not clog, ensuring stable system backpressure.
Column & Mobile Phase Setup: Equip the SFC with an Ethylpyridine or Cyano achiral column (e.g., 21 x 250 mm, 5 µm). Set the mobile phase to supercritical CO₂ with a Methanol modifier (typically a 5-20% gradient).
Injection & Separation: Perform a stacked injection sequence. The N,N-dimethyl impurity will elute first (lacking H-bond donor capabilities), followed by the strongly retained N-methylbutane-1-sulfonamide.
Fraction Collection: Route the target peak to the fraction collector using a Methanol makeup solvent flow.
Self-Validation Step: Visually inspect the collection lines during the run. The absence of frost or precipitation confirms the makeup flow is sufficient to counteract the Joule-Thomson cooling effect during CO₂ depressurization, ensuring 100% recovery.
Part 4: Visualizations
Fig 1: Mechanistic pathways of N-methylbutane-1-sulfonamide and critical impurity formation.
Fig 2: Sequential purification workflow from crude extraction to preparative SFC isolation.
Part 5: References
Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Journal of the American Chemical Society.[Link]
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review.[Link]
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters Corporation.[Link]
Technical Support Center: Troubleshooting Low Aqueous Solubility of N-Methylbutane-1-sulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of N-Methylbutane-1-sulfonamide. As a simple N-alkylated su...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of N-Methylbutane-1-sulfonamide. As a simple N-alkylated sulfonamide, this compound can present significant hurdles in various experimental and formulation settings. This guide provides in-depth, scientifically grounded troubleshooting strategies and frequently asked questions (FAQs) to enable you to overcome these challenges effectively.
Understanding the Core Problem: Physicochemical Properties of N-Methylbutane-1-sulfonamide
The solubility of a compound is intrinsically linked to its molecular structure. N-Methylbutane-1-sulfonamide possesses a four-carbon alkyl chain, which contributes to its hydrophobicity, and a sulfonamide group, which offers some potential for ionization. Understanding the interplay of these features is the first step in troubleshooting.
Property
Estimated Value
Significance for Solubility
pKa
~10-11
The sulfonamide proton is weakly acidic. This indicates that significant ionization will only occur at a pH well above neutral, making the compound's solubility highly pH-dependent in the alkaline range.
LogP
~1.0 - 1.5
This positive LogP value suggests a preference for a non-polar environment over an aqueous one, classifying it as a slightly hydrophobic compound. This hydrophobicity is a primary contributor to its low aqueous solubility.
Aqueous Solubility
Low (likely in the low mg/L to g/L range)
The combination of a hydrophobic alkyl chain and a weakly acidic functional group results in poor intrinsic solubility in neutral aqueous media.
Disclaimer: The values in this table are estimations based on the structure of N-Methylbutane-1-sulfonamide and data for analogous compounds. Experimental determination is recommended for precise characterization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues encountered when working with N-Methylbutane-1-sulfonamide in aqueous systems.
Q1: I've tried dissolving N-Methylbutane-1-sulfonamide in water and buffer at neutral pH, but it won't dissolve or precipitates over time. What's happening?
A1: This is a common observation and is expected based on the compound's estimated physicochemical properties. The butyl chain makes the molecule hydrophobic, and at neutral pH, the sulfonamide group is protonated and uncharged. This un-ionized form is less soluble in water.[1] The phenomenon you're observing is the compound's low intrinsic aqueous solubility.
Q2: How can I leverage pH to increase the solubility of N-Methylbutane-1-sulfonamide?
A2: Since the sulfonamide proton is weakly acidic (estimated pKa ~10-11), you can increase solubility by deprotonating it to form a more polar, and thus more water-soluble, anion.[2]
Causality: According to the Henderson-Hasselbalch equation, a significant portion of an acidic compound will be in its ionized (conjugate base) form when the pH of the solution is above its pKa. For N-Methylbutane-1-sulfonamide, this means preparing your solution in a basic buffer.
Experimental Protocol: pH Adjustment
Select a Buffer System: Choose a buffer with a pKa value close to your target pH. For example, to achieve a pH of 11, a carbonate-bicarbonate buffer would be suitable.
Prepare a Concentrated Stock Solution:
Weigh out a small amount of N-Methylbutane-1-sulfonamide.
Dissolve it in a small volume of a basic solution, such as 0.1 M NaOH, to ensure complete deprotonation and initial dissolution.
Dilute with Buffer: Gradually add your prepared alkaline buffer (e.g., pH 11) to the stock solution while stirring to reach your final desired concentration.
Verify Final pH: After dilution, always measure and, if necessary, adjust the final pH of your solution.
Important Consideration: Ensure that the high pH is compatible with your downstream application (e.g., cell-based assays, enzyme kinetics). If a high pH is not feasible, other strategies should be explored.
Q3: My experiment is pH-sensitive and I cannot use a high pH. What are my other options?
A3: If pH modification is not a viable option, the use of co-solvents is a widely adopted and effective strategy.[3]
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This makes the aqueous environment more "hospitable" to hydrophobic molecules like N-Methylbutane-1-sulfonamide, thereby increasing its solubility.
Commonly Used Co-solvents for Pharmaceutical Formulations:
Co-solvent
Dielectric Constant (20°C)
Notes
Water
80.1
Highly polar
Ethanol
24.3
Commonly used, can have biological effects.
Propylene Glycol
32.0
A versatile and less toxic option.
Polyethylene Glycol 400 (PEG 400)
12.5 (approx.)
Effective for many poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)
47.2
A powerful solvent, but can have significant biological and experimental implications. Use with caution and at low final concentrations.
Experimental Protocol: Co-solvent System
Prepare a High-Concentration Stock in 100% Co-solvent: Dissolve the N-Methylbutane-1-sulfonamide in a small volume of your chosen co-solvent (e.g., Ethanol or DMSO).
Serial Dilution: Perform serial dilutions of this stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.
Determine the Maximum Tolerable Co-solvent Concentration: The final concentration of the co-solvent should be as low as possible to avoid interfering with your experiment. Typically, final concentrations of DMSO are kept below 0.5-1%.
Trustworthiness Check: Always run a vehicle control (buffer with the same final concentration of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.
Q4: I have heard about cyclodextrins for improving solubility. How do they work and are they suitable for my compound?
A4: Cyclodextrins are an excellent choice for increasing the solubility of hydrophobic compounds, especially when the final formulation needs to be free of organic co-solvents.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] The hydrophobic butyl chain of N-Methylbutane-1-sulfonamide can become encapsulated within this non-polar cavity, forming an inclusion complex.[4] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.
Commonly Used Cyclodextrins:
Cyclodextrin Derivative
Cavity Size
Key Features
β-Cyclodextrin (β-CD)
Intermediate
Lower aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Intermediate
High aqueous solubility and low toxicity, making it a popular choice in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Intermediate
High aqueous solubility and can be used to enhance the solubility of both neutral and ionizable compounds.
Experimental Protocol: Cyclodextrin Complexation
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 10-20% w/v).
Add the Compound: Add the solid N-Methylbutane-1-sulfonamide directly to the cyclodextrin solution.
Facilitate Complexation: Stir or sonicate the mixture for several hours, or even overnight, at a controlled temperature to allow for the formation of the inclusion complex.
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound.
Troubleshooting Workflow
If you are facing solubility issues, follow this systematic approach to find the optimal solution for your experimental needs.
Caption: Decision workflow for troubleshooting low solubility.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol details the steps for preparing a stock solution of N-Methylbutane-1-sulfonamide in DMSO and then diluting it in an aqueous buffer.
Caption: Workflow for stock solution preparation with a co-solvent.
Step-by-Step Methodology:
Weigh Compound: Accurately weigh the required mass of N-Methylbutane-1-sulfonamide in a suitable vial.
Add Co-solvent: Add the appropriate volume of 100% DMSO to achieve your target stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 151.23 g/mol , dissolve 1.51 mg in 1 mL of DMSO).
Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect for any remaining particulates.
Dilute: To prepare your working solution, add the stock solution to your aqueous buffer. For example, to make a 10 µM solution with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of buffer.
Mix and Use: Gently mix the final solution. This solution is now ready for your experiment. Always prepare fresh dilutions for each experiment.
Protocol 2: Screening for Optimal Solubilization Method
This protocol provides a framework for systematically testing different solubilization strategies.
Prepare Systems:
Aqueous Buffer: Your standard experimental buffer (e.g., PBS, pH 7.4).
Alkaline Buffer: A buffer at pH 10.5 (e.g., carbonate-bicarbonate).
Co-solvent System: Your aqueous buffer containing a fixed, assay-compatible percentage of a co-solvent (e.g., 1% Ethanol).
Cyclodextrin System: Your aqueous buffer containing a fixed concentration of HP-β-CD (e.g., 10% w/v).
Add Compound: Add an excess of solid N-Methylbutane-1-sulfonamide to a small volume of each of the four systems.
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Analyze: Compare the measured concentrations to determine the most effective solubilization method.
References
Vertex AI Search, Formulation Tactics for the Delivery of Poorly Soluble Drugs, N.p.
Vertex AI Search, Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher, N.p.
Vertex AI Search, Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today, N.p.
Vertex AI Search, Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC, N.p.
Vertex AI Search, Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC, N.p.
Vertex AI Search, Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC, N.p.
Vertex AI Search, Cyclodextrin Solutions for API Solubility Boost - BOC Sciences, N.p.
Vertex AI Search, Cyclodextrins and their application in enhancing the solubility, dissolution r
Vertex AI Search, Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online, N.p.
Vertex AI Search, Cosolvent - Wikipedia, N.p.
Vertex AI Search, pH-induced solubility transition of sulfonamide-based polymers - PubMed, N.p.
Vertex AI Search, Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar, N.p.
Vertex AI Search, N-methylbutane-1-sulfonamide — Chemical Substance Inform
Vertex AI Search, The impact of N-methylation on aqueous solubility and lipophilicity, N.p.
Vertex AI Search, Unified Concept of Solubilization in Water by Hydrotropes and Cosolvents | Langmuir, N.p.
Vertex AI Search, Cosolvent – Knowledge and References - Taylor & Francis, N.p.
Vertex AI Search, Cosolvent - Grokipedia, N.p.
Vertex AI Search, 34454-97-2 - LookChem, N.p.
Vertex AI Search, The effect of pH on the solubility of sulphonamides - PubMed, N.p.
Vertex AI Search, SOLUBILITY OF SULPHONAMIDES - The BMJ, N.p.
Vertex AI Search, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide - PubChem, N.p.
Vertex AI Search, Drug Solubility: Importance and Enhancement Techniques - PMC, N.p.
Vertex AI Search, A Concise Review on Methods of Solubility Enhancement, N.p.
Vertex AI Search, Solubilization by cosolvents.
Vertex AI Search, 1,1,2,2,3,3,4,4-octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide - NextSDS, N.p.
Vertex AI Search, Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Educ
Vertex AI Search, 1,1,2,2,3,3,4,4,4-Nonafluor-N-(2-hydroxyethyl)-N-methylbutan-1-sulfonamid - ChemicalBook, N.p.
Vertex AI Search, 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide | C7H8F9NO3S - PubChem, N.p.
Vertex AI Search, Methods of solubility enhancements | PPTX - Slideshare, N.p.
Vertex AI Search, Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC, N.p.
Vertex AI Search, Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils, N.p.
Vertex AI Search, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide, N.p.
Vertex AI Search, 1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide - EPA, N.p.
Optimizing reaction temperature and pressure for N-Methylbutane-1-sulfonamide derivatives
Welcome to the Technical Support Center for the synthesis of N-Methylbutane-1-sulfonamide derivatives. The reaction between butane-1-sulfonyl chloride and methylamine is a foundational transformation in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of N-Methylbutane-1-sulfonamide derivatives. The reaction between butane-1-sulfonyl chloride and methylamine is a foundational transformation in medicinal chemistry. However, the highly exothermic nature of sulfonyl chloride reactions, combined with the extreme volatility of methylamine (boiling point -6 °C), presents unique thermodynamic and kinetic challenges.
This guide provides researchers and drug development professionals with self-validating protocols, comparative data, and mechanistic troubleshooting strategies to optimize reaction temperature and pressure.
Mechanistic Workflow & Optimization Logic
The formation of the sulfonamide linkage is driven by the nucleophilic attack of methylamine on the electrophilic sulfur center of butane-1-sulfonyl chloride, displacing the chloride ion. Because this process generates significant heat and hydrochloric acid (HCl) as a byproduct, precise control over temperature (to prevent thermal decomposition) and pressure (to maintain methylamine in the liquid phase) is mandatory.
Optimization logic for N-Methylbutane-1-sulfonamide synthesis via temperature and pressure control.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints based on the causality of the chemical system.
Protocol A: Standard Batch Synthesis (Temperature-Controlled)
This protocol is designed for small-scale synthesis where atmospheric pressure is maintained, relying on strict thermal management to prevent the evaporation of methylamine and the decomposition of the sulfonyl chloride[1].
System Preparation : Purge a dry round-bottom flask with nitrogen. Dissolve butane-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).
Thermal Equilibration : Submerge the flask in an ice-water bath.
Self-Validation Checkpoint: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes strictly at 0 °C.
Amine & Base Addition : Prepare a solution of methylamine (2.0 M in THF, 1.2 eq) and triethylamine (1.5 eq). Add this mixture dropwise via a syringe pump over 45–60 minutes[1].
Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of methylamine[1].
Self-Validation Checkpoint: Monitor the internal temperature continuously. If the temperature exceeds 5 °C, the exothermic heat generation is outpacing the cooling capacity. Pause the addition immediately until the temperature returns to 0 °C.
Maturation : Remove the ice bath and allow the mixture to slowly warm to room temperature (max 25 °C). Stir for 2–12 hours.
Workup : Quench with cold water. Extract with DCM, wash with 1N HCl (to remove unreacted amines), dry over MgSO
4
, and concentrate.
For scale-up, continuous flow chemistry allows for process intensification by operating at elevated pressures, ensuring volatile methylamine remains fully dissolved while rapidly dissipating exothermic heat[2].
System Priming : Prime a continuous flow meso-reactor with anhydrous THF. Set the back-pressure regulator (BPR) at the reactor outlet to 100 psi.
Self-Validation Checkpoint: Pump pure solvent through the system. The pressure transducer must read a stable 100 psi. Fluctuations indicate a leak or gas bubble, which will cause methylamine to prematurely outgas during the reaction.
Reagent Streams :
Stream A : Butane-1-sulfonyl chloride (0.5 M in THF).
Stream B : Methylamine (1.0 M in THF) and Triethylamine (0.75 M in THF).
Reaction Execution : Pump Stream A and Stream B at equal flow rates into a T-mixer, leading into a residence time coil maintained isothermally at 25 °C. Adjust the flow rate to achieve a residence time of 2 to 5 minutes.
Causality: The high surface-area-to-volume ratio of the flow reactor provides instantaneous heat transfer, preventing thermal runaway and allowing the reaction to proceed safely at 25 °C without an ice bath[2].
Collection : Collect the output stream into a vessel containing saturated aqueous NaHCO
3
to quench any trace unreacted electrophile.
Quantitative Data Comparison
The following table summarizes the causal impact of optimizing temperature and pressure parameters across batch and flow methodologies.
Parameter
Standard Batch
Continuous Flow
Causality / Impact
Temperature
0 °C to 25 °C
25 °C (Isothermal)
Flow reactors provide superior heat dissipation, preventing localized hotspots and thermal decomposition of the sulfonyl chloride.
Pressure
Atmospheric (14.7 psi)
100 - 200 psi
High pressure via BPR keeps the highly volatile methylamine (b.p. -6 °C) in the liquid phase, driving the reaction forward.
Residence Time
2 - 18 hours
2 - 5 minutes
Enhanced mass transfer and pressurized mixing in flow systems drastically accelerate reaction kinetics.
Typical Yield
65 - 75%
>90%
Strict parameter control in flow minimizes side reactions such as sulfonyl chloride hydrolysis and over-alkylation.
Troubleshooting & FAQs
Q1: My reaction mixture turned dark brown, and the final yield of N-Methylbutane-1-sulfonamide is exceptionally low. What caused this?A1: This is a classic sign of thermal decomposition. Aliphatic sulfonyl chlorides are highly sensitive to elevated temperatures and can undergo radical or ionic decomposition, releasing sulfur dioxide (SO
2
) and HCl[3].
Resolution: You must run the reaction at a lower temperature. For sulfonyl chlorides, maintaining the internal reaction temperature strictly below 30 °C (ideally starting at 0 °C) is recommended to ensure a clean reaction profile and prevent the cleavage of the S-Cl bond[3].
Q2: I am reacting butane-1-sulfonyl chloride with a 2.0 M solution of methylamine in THF. Shortly after addition, a massive white precipitate forms, and LC/MS shows almost no desired product. What is the precipitate?A2: The white precipitate is methylamine hydrochloride[4]. Because methylamine is a primary amine, it acts as both the nucleophile and the base in the absence of an additive. The reaction generates HCl, which rapidly protonates the remaining methylamine, rendering it non-nucleophilic and halting the reaction[1].
Resolution: You must add a tertiary amine base (such as triethylamine or DIPEA) to the methylamine solution prior to addition. The tertiary base will preferentially scavenge the HCl, keeping the methylamine free to attack the sulfonyl chloride[1],[4]. Alternatively, use a minimum of 2.5 equivalents of methylamine.
Q3: We are trying to scale up the synthesis using methylamine gas instead of a THF solution, but we are losing the reagent to evaporation before the reaction completes. How can we optimize this?A3: Methylamine boils at -6 °C. In a standard batch reactor at atmospheric pressure, the exothermic heat of the reaction will immediately boil off the methylamine gas.
Resolution: Transition the synthesis to a continuous flow setup. By utilizing a back-pressure regulator (BPR) set to 100–200 psi, you artificially raise the boiling point of the reaction mixture[2]. This process intensification allows you to conduct the reaction at higher temperatures and pressures, keeping the methylamine completely dissolved in the solvent stream and ensuring rapid, automated compound generation[2].
Q4: I see a new spot on my TLC plate, but it is not the product. My glassware wasn't perfectly dry. Could this be the issue?A4: Yes. Sulfonyl chlorides are highly moisture-sensitive. If water is present in the solvent, the glassware, or the atmosphere, the butane-1-sulfonyl chloride will rapidly hydrolyze into butane-1-sulfonic acid[1]. Sulfonic acids are inert to amines under these conditions, which permanently kills your yield. Ensure all glassware is oven-dried and solvents are strictly anhydrous[1].
References
Building a Sulfonamide Library by Eco-Friendly Flow Synthesis
Source: ACS Publications
URL:[Link]
Methyl amine w/ a sulfonyl chloride
Source: Physics Forums
URL:[Link]
Technical Support Center: Resolving Unwanted Side Reactions in N-Methylbutane-1-sulfonamide Protocols
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-Methylbutane-1-sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-Methylbutane-1-sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose issues, mitigate side reactions, and improve the overall yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Strategic Solutions
This section addresses the most frequently encountered problems during the synthesis of N-Methylbutane-1-sulfonamide from butanesulfonyl chloride and methylamine. Each entry is structured in a question-and-answer format to directly resolve specific experimental challenges.
Q1: My reaction yield is significantly lower than expected, and I've isolated a water-soluble, acidic byproduct. What is happening?
A1: The most probable cause is the hydrolysis of your starting material, butanesulfonyl chloride.
Mechanism of Side Reaction: Sulfonyl chlorides are highly electrophilic at the sulfur atom and are extremely sensitive to moisture.[1] Any trace amount of water in the reaction vessel, solvent, or amine solution will lead to a rapid nucleophilic attack on the sulfonyl chloride. This reaction produces butanesulfonic acid, which is unreactive towards the amine, and hydrogen chloride (HCl).[1][2] This side reaction directly consumes your starting material, leading to a significant drop in the theoretical yield.
Preventative Measures & Solutions:
Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Solvents should be obtained from a dedicated anhydrous solvent system or dried using appropriate drying agents.[1]
Reagent Quality: Use a freshly opened bottle of butanesulfonyl chloride or purify it via distillation before use. Ensure your methylamine solution is anhydrous.
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
Q2: My crude product analysis (NMR/LC-MS) shows signals corresponding to a species with a higher molecular weight than the target compound. Could this be over-alkylation or a related side product?
A2: While classic over-alkylation (N,N-dimethylation) is not possible here, the formation of a disulfonimide (CH₃N(SO₂Bu)₂) is a potential side reaction, especially under specific conditions.
Mechanism of Side Reaction: The product, N-Methylbutane-1-sulfonamide, possesses an acidic proton on the nitrogen atom (pKa ≈ 10-11).[4] In the presence of a strong base, this proton can be removed to form a sulfonamide anion. This anion is a competent nucleophile and can react with another molecule of butanesulfonyl chloride.[4] This leads to the formation of N-methyl-di(butane-1-sulfonyl)amine, a common impurity that can complicate purification. This is most likely to occur if the methylamine is added too slowly or if there are localized areas of high base concentration before all the sulfonyl chloride has reacted.
Preventative Measures & Solutions:
Control of Stoichiometry: Use a slight excess of methylamine (1.1 to 1.5 equivalents). This ensures that the highly reactive primary amine preferentially consumes the sulfonyl chloride.[5][6] The excess amine can also serve as the base to neutralize the HCl byproduct.[7]
Addition Order & Temperature Control: The reaction is best performed by adding the butanesulfonyl chloride solution dropwise to a cooled (0 °C) solution of methylamine.[3] This maintains an excess of the amine nucleophile throughout the addition, minimizing the chance for the product to be deprotonated and react.
Choice of Base: If an additional base is used, a sterically hindered, non-nucleophilic base like triethylamine or pyridine is preferred to scavenge HCl without competing with the amine reactant.[3]
Q3: The reaction seems to stall, and a significant amount of starting material remains even after prolonged reaction times. What could be the issue?
A3: This is often due to the deactivation of the nucleophile (methylamine) by in-situ generated acid.
Underlying Problem: The reaction of butanesulfonyl chloride with methylamine generates one equivalent of HCl.[7] Methylamine is a base, and it will react with HCl to form methylammonium chloride (CH₃NH₃⁺Cl⁻). This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.
Preventative Measures & Solutions:
Inclusion of a Base: The protocol must include a base to neutralize the HCl as it is formed. You can either use at least two equivalents of methylamine (one to react, one to act as the base) or, more commonly, use one equivalent of the amine and at least one equivalent of a tertiary amine base like triethylamine or pyridine.[3]
pH Monitoring: In aqueous or biphasic systems, maintaining a basic pH is crucial. High yields have been reported for sulfonamide synthesis in aqueous sodium hydroxide solutions, which ensures the amine remains in its free, nucleophilic form.[8][9]
Frequently Asked Questions (FAQs)
FAQ 1: What is the ideal solvent and base combination for this synthesis?
For laboratory scale, a common and effective system is using an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) or pyridine as the base.[3] DCM is easy to remove, while THF can be useful for solubility. TEA is a stronger, non-nucleophilic base that effectively scavenges HCl.
FAQ 2: How can I quickly assess the quality of my butanesulfonyl chloride?
A simple test is to carefully add a single drop of the sulfonyl chloride to a test tube containing 1 mL of water. A high-quality sulfonyl chloride will be immiscible and hydrolyze relatively slowly. If it fumes excessively in air or hydrolyzes almost instantly and violently in water, it likely has significant moisture contamination and should be purified.
FAQ 3: What is the most effective workup and purification strategy?
A standard aqueous workup is highly effective. After the reaction is complete, the mixture can be diluted with the reaction solvent (e.g., DCM) and washed sequentially with:
1M HCl (aq): To remove excess amine and the tertiary base.
Saturated NaHCO₃ (aq): To remove any butanesulfonic acid formed via hydrolysis.
Brine: To remove residual water.
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated. The crude product can then be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography.[3]
Data & Visualizations
Table 1: Effect of Reaction Conditions on N-Methylbutane-1-sulfonamide Synthesis
Entry
Amine (eq.)
Base (eq.)
Solvent
Conditions
Purity (Crude)
Notes
1
1.0
None
DCM
Anhydrous, N₂, RT, 12h
< 50%
Reaction stalls due to amine protonation. Significant unreacted starting material.
2
2.2
None
DCM
Anhydrous, N₂, RT, 12h
~85%
Excess amine acts as base. Generally effective but requires more effort to remove excess amine.
3
1.1
TEA (1.2)
DCM
Anhydrous, N₂, 0 °C to RT, 6h
> 90%
Recommended Protocol. Efficient, clean reaction with easy workup.[3]
4
1.1
TEA (1.2)
"Wet" DCM
N₂, 0 °C to RT, 6h
~60%
Demonstrates the critical impact of moisture, leading to hydrolysis and lower purity.[1]
Diagram 1: Reaction Mechanism & Side Product Formation
Caption: Primary reaction pathway and key side reactions in sulfonamide synthesis.
Diagram 2: Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing common synthesis problems.
Optimized Experimental Protocols
Protocol 1: Standard Synthesis of N-Methylbutane-1-sulfonamide
This protocol is optimized to minimize the side reactions discussed above.
Materials:
Methylamine (2.0 M solution in THF)
Butanesulfonyl chloride
Triethylamine (TEA), distilled
Anhydrous Dichloromethane (DCM)
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add methylamine solution (e.g., 5.5 mL, 11 mmol, 1.1 eq). Dilute with anhydrous DCM (20 mL) and add triethylamine (1.7 mL, 12 mmol, 1.2 eq).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Sulfonyl Chloride Addition: Dissolve butanesulfonyl chloride (e.g., 1.28 mL, 10 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred methylamine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[3]
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC.
Workup: Dilute the reaction mixture with DCM (30 mL). Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford N-Methylbutane-1-sulfonamide as a white crystalline solid.
References
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724.
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042.
Fujita, K., et al. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(7), 1580–1583.
BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. BenchChem.
King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(10), 1575-1586.
Wikipedia. (2023). Sulfonamide.
BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
Chemguide. Reactions of amines as nucleophiles.
Chem LibreTexts. (2020). 20.6: Reactions of Amines.
Movassaghi, M., & Hill, M. D. (2007). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 72(24), 9293–9303.
Naredla, R. R., & Klumpp, D. A. (2013). Sulfonamide Synthesis through Reactions of Amines with Sulfonyl Chlorides and Sulfonic Acids. The Journal of Organic Chemistry, 78(7), 3133-3143.
Shah, S. M. A., et al. (2018). Sulfonamide derivatives: Synthesis and applications.
Singh, R. P., et al. (2021).
Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.
Preventing thermal degradation of N-Methylbutane-1-sulfonamide during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the thermal degradation of N-Methylbutane-1-sulfonamide during storage. While specific degradation...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent the thermal degradation of N-Methylbutane-1-sulfonamide during storage. While specific degradation kinetics for N-Methylbutane-1-sulfonamide are not extensively published, this document synthesizes established principles of sulfonamide chemistry to offer robust preventative and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of N-Methylbutane-1-sulfonamide degradation during storage?
A1: Based on the chemistry of related sulfonamide compounds, the primary drivers of degradation are exposure to heat, light, and atmospheric oxygen.[1] Strong oxidizing agents are also incompatible and can lead to decomposition.[1] The sulfonamide functional group can be susceptible to hydrolysis, particularly under non-neutral pH conditions, and oxidation.
Q2: What are the ideal storage temperatures for N-Methylbutane-1-sulfonamide?
A2: For long-term storage, maintaining the compound at -20°C or -80°C is recommended to minimize thermal degradation.[2] For short-term storage, refrigeration at approximately 4°C is acceptable, though this can accelerate degradation compared to frozen conditions.[3] Room temperature storage should be avoided, especially for extended periods.[4]
Q3: How does light exposure affect the stability of N-Methylbutane-1-sulfonamide?
A3: Many sulfonamide-containing compounds are light-sensitive.[1] Photodegradation can occur, leading to the formation of colored impurities and loss of potency. It is crucial to store N-Methylbutane-1-sulfonamide in amber vials or other light-protecting containers.[5]
Q4: What are the visible signs of degradation?
A4: Visual indicators of degradation can include a change in color (e.g., yellowing or browning of a previously white or off-white solid), changes in the physical state (e.g., clumping or melting), or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if stability is a concern.
Troubleshooting Guide
Issue: My N-Methylbutane-1-sulfonamide sample has developed a yellow tint after storage.
Potential Cause: This is a common indicator of oxidative degradation or photodegradation. Exposure to atmospheric oxygen or light can generate chromophoric (color-absorbing) byproducts.
Troubleshooting Steps:
Analytical Confirmation: Perform an analytical test, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to assess the purity of the sample.[5][6] Compare the chromatogram to a reference standard or a previously analyzed, fresh sample. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.
Review Storage Conditions:
Was the container tightly sealed? If not, atmospheric oxygen may have entered.
Was the container protected from light? Ensure the use of amber vials or storage in a dark location.[1][7]
Was the sample stored under an inert atmosphere (e.g., argon or nitrogen)? This is a key preventative measure.[1]
Corrective Action: For future storage, aliquot the material into smaller, tightly sealed vials and purge the headspace with an inert gas before sealing. Store in a dark, cold environment.
Issue: HPLC analysis shows a decrease in the main peak and the emergence of new, more polar peaks.
Potential Cause: The appearance of more polar (earlier-eluting in reversed-phase HPLC) species often suggests hydrolytic degradation. The S-N bond in sulfonamides can be susceptible to cleavage, leading to the formation of sulfonic acids and amines.[8]
Troubleshooting Steps:
Hypothesize Degradants: Potential hydrolysis products could include butane-1-sulfonic acid and methylamine. Consider if your analytical method would detect these species. Mass spectrometry (MS) can be used to identify the mass of the degradation products.[9]
Check for Moisture: Was the compound stored in a desiccated environment? Was a hygroscopic solvent used and not properly removed? Moisture can facilitate hydrolysis.
pH Considerations: Was the compound exposed to acidic or basic conditions during previous handling or workup? Both extremes can catalyze sulfonamide hydrolysis.
Corrective Action: Ensure the compound is thoroughly dried before long-term storage. Store in a desiccator, even within a freezer, to prevent moisture ingress.
Proactive Stability Management
Best Practices for Storage
To ensure the long-term integrity of N-Methylbutane-1-sulfonamide, adhere to the following storage protocols:
Prevents photodegradation, which can be a significant issue for aromatic compounds.
Container
Tightly Sealed Glass Vials
Prevents exposure to atmospheric moisture and oxygen.
Handling
Aliquot into smaller quantities
Minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to ambient conditions.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting suspected degradation of N-Methylbutane-1-sulfonamide.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocol: Accelerated Stability Study
This protocol allows you to assess the stability of your N-Methylbutane-1-sulfonamide batch under elevated temperature conditions.
Objective: To determine the short-term thermal stability of N-Methylbutane-1-sulfonamide and identify potential degradation products.
Materials:
N-Methylbutane-1-sulfonamide sample
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
Multiple small, sealable amber glass vials
Calibrated ovens or heating blocks set to 40°C and 60°C
Refrigerator (2-8°C) and Freezer (-20°C)
HPLC system with UV or MS detector
Methodology:
Initial Analysis (T=0):
Prepare a stock solution of N-Methylbutane-1-sulfonamide in a suitable solvent (e.g., acetonitrile).
Perform an initial HPLC analysis to determine the purity and retention time of the compound. This will serve as your baseline (T=0) reference.
Sample Preparation:
Accurately weigh equal amounts of N-Methylbutane-1-sulfonamide solid into at least 12 separate amber vials.
Tightly seal the vials. If possible, purge the headspace with an inert gas.
Storage Conditions:
Place three vials in each of the following conditions:
-20°C (Control)
4°C (Refrigerated)
40°C (Accelerated)
60°C (Stressed)
Time-Point Analysis:
At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from each storage condition.
Allow the vial to equilibrate to room temperature before opening.
Prepare a sample for HPLC analysis in the same manner as the T=0 sample.
Analyze the sample and record the results.
Data Analysis:
Compare the chromatograms from each time point and condition to the T=0 reference.
Calculate the percentage of the parent compound remaining.
Note the appearance and relative area of any new peaks, which represent degradation products.
Plot the percentage of N-Methylbutane-1-sulfonamide remaining versus time for each temperature to visualize the degradation rate.
References
ResearchGate. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. Retrieved from [Link]
Jiang, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment. Retrieved from [Link]
University of Nebraska - Lincoln. (n.d.). Microbial Degradation of Sulfonamide Antibiotics. UNL Digital Commons. Retrieved from [Link]
Xu, Q., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Journal of Hazardous Materials. Retrieved from [Link]
IWA Publishing. (2023). Degradation of sulfonamide antibiotics in the rhizosphere of two dominant plants in Huixian karst wetland, Guangxi, China. Retrieved from [Link]
LookChem. (n.d.). 1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide. Retrieved from [Link]
Journal of AOAC INTERNATIONAL. (n.d.). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Retrieved from [Link]
ScienceDirect. (2016). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]
Mayo Clinic. (2024). Sulfamethoxazole And Trimethoprim (Oral Route). Retrieved from [Link]
DrugInfoSys.com. (n.d.). Sulfanilamide - Drug Monograph. Retrieved from [Link]
ResearchGate. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. Retrieved from [Link]
Optimizing crystallization and recrystallization conditions for N-Methylbutane-1-sulfonamide
Technical Support Center: N-Methylbutane-1-sulfonamide Crystallization & Recrystallization This technical guide serves as a comprehensive support resource for researchers, scientists, and drug development professionals e...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: N-Methylbutane-1-sulfonamide Crystallization & Recrystallization
This technical guide serves as a comprehensive support resource for researchers, scientists, and drug development professionals engaged in the purification of N-Methylbutane-1-sulfonamide via crystallization. The methodologies and troubleshooting advice provided herein are grounded in fundamental principles of physical chemistry and extensive field experience with sulfonamide compounds. Our objective is to empower you to not only execute successful crystallizations but also to rationally optimize conditions for purity, yield, and crystal habit.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the strategic foundation for developing a robust crystallization protocol.
Q1: What is the guiding principle for selecting an optimal solvent system for N-Methylbutane-1-sulfonamide?
A1: The ideal solvent is one in which N-Methylbutane-1-sulfonamide exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[1] For sulfonamides, which contain both polar (sulfonamide) and non-polar (alkyl chain) moieties, a common strategy is to use solvent mixtures.[1] Alcohols like ethanol or isopropanol, often mixed with water as an anti-solvent, are excellent starting points.[1][2] The principle of "like dissolves like" is a useful heuristic; therefore, solvents of intermediate polarity should be screened first.[3]
Q2: How do temperature and cooling rate critically impact crystal quality and yield?
A2: Temperature and cooling rate are paramount in controlling the crystallization process.[4]
Yield: A larger temperature difference between dissolution and recovery (e.g., cooling in an ice bath after slow cooling to room temperature) generally increases the yield by minimizing the amount of compound that remains in the mother liquor.[5]
Purity & Size: A slow cooling rate is crucial for obtaining large, high-purity crystals.[4][6][7] Rapid cooling promotes fast nucleation, leading to the formation of many small crystals that can trap impurities within their lattice.[6][8] Slow cooling allows for selective incorporation of the desired molecules onto a smaller number of growing crystal faces, effectively excluding impurities.[6]
Q3: My crude material is colored. How can I obtain a pure, colorless crystalline product?
A3: If the colored impurities are soluble in your chosen solvent system, they should remain in the mother liquor upon filtration. However, if the solution itself remains colored after dissolving the crude solid, this indicates the presence of soluble, colored impurities. These can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[1] The charcoal adsorbs the impurities onto its high-surface-area matrix. It is critical to use charcoal sparingly, as it can also adsorb your target compound, thereby reducing the final yield.[1]
Q4: What is polymorphism, and why is it a concern for sulfonamides?
A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[5][9] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability, which is of critical importance in drug development.[5] Sulfonamides are well-known for exhibiting polymorphism, largely due to the hydrogen bonding capabilities of the sulfonamide group.[5][10] To control for this, it is essential to maintain strict and consistent control over crystallization conditions, including solvent choice, cooling rate, and agitation.[5] Using a seed crystal of the desired polymorph can also be an effective strategy to ensure consistency between batches.[5]
Section 2: Troubleshooting Guide
This guide provides direct, actionable solutions to the most common issues encountered during the crystallization of N-Methylbutane-1-sulfonamide.
Problem
Probable Cause(s)
Recommended Solution(s)
"Oiling Out": A liquid layer forms instead of solid crystals.
1. The melting point of the compound (or an impure mixture) is lower than the temperature of the solution.[1][11][12] 2. High concentration of impurities depressing the melting point.[12] 3. The solvent may be too nonpolar.[1]
1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1][11] 2. Change Solvent: Switch to a more polar or a lower-boiling point solvent system.[1][5] 3. Preliminary Purification: If impurities are high, consider a preliminary purification step like column chromatography.[1]
No crystals form, even after extended cooling.
1. Too Much Solvent: The solution is not saturated enough for crystals to form.[1][12] This is the most common reason for crystallization failure.[12] 2. Supersaturation: The solution is supersaturated, but nucleation has not been initiated.[1][12]
1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration and attempt to cool again.[13] 2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod just below the liquid surface.[1][13][14] The micro-scratches provide nucleation sites. 3. Add a Seed Crystal: Introduce a tiny crystal from a previous successful batch to act as a template for growth.[5][13][14]
Very Low Yield of Recovered Crystals.
1. Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is a primary cause of low recovery.[1][5] 2. Incomplete Cooling: The solution was not cooled sufficiently to maximize precipitation.[5] 3. Premature Crystallization: The product crystallized on the filter paper or in the funnel during hot filtration.[1][5]
1. Minimize Solvent: Use the absolute minimum volume of hot solvent to dissolve the crude solid. Add it in small portions.[1][5] 2. Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes.[1][5] 3. Pre-heat Glassware: Ensure the funnel and receiving flask for hot filtration are pre-warmed to prevent the solution from cooling prematurely.[1][5]
Amorphous Powder Forms Instead of Crystals.
1. Cooling Too Rapidly: The solution was cooled too quickly, causing the compound to crash out of solution in a disordered, non-crystalline state.[6][11]
1. Drastically Reduce Cooling Rate: This is the most critical factor.[5] Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to a cold bath. Slower cooling is essential for ordered crystal growth.[5][7] 2. Use a Solvent/Anti-solvent System: Dissolve the compound in a good solvent and slowly add a miscible anti-solvent to gently reduce solubility and promote gradual crystal growth.[5]
Section 3: Experimental Protocols & Data
These protocols provide a validated starting point for your experiments.
Table 1: Properties of Common Crystallization Solvents
This table provides a reference for solvent selection. The ideal choice for N-Methylbutane-1-sulfonamide should be determined experimentally.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.1
Excellent anti-solvent for many organics. High boiling point can be hard to remove.
Ethanol
78
24.5
Good general-purpose solvent for moderately polar compounds like sulfonamides.[1]
Isopropanol
82
19.9
Similar to ethanol, often used in mixtures with water.[1]
Acetone
56
20.7
Good solvent, but its low boiling point may not provide a wide solubility range.
Ethyl Acetate
77
6.0
Medium polarity solvent.
Toluene
111
2.4
Non-polar solvent. High boiling point can be difficult to remove.[3]
Heptane/Hexane
98 / 69
~1.9
Very non-polar. Typically used as an anti-solvent.[3]
Protocol 1: Single-Solvent Recrystallization
Dissolution: Place the crude N-Methylbutane-1-sulfonamide in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
Achieve Saturation: Continue adding the hot solvent in small portions until the solid just completely dissolves. Using the minimum amount of solvent is critical for good recovery.[1][5]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[5]
Crystallization: Cover the flask (e.g., with a watch glass) and allow the filtrate to cool slowly and undisturbed to room temperature. A slow cooling rate is vital for forming pure, large crystals.[4][6]
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[5]
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
Drying: Dry the crystals to a constant weight. An initial air-drying on the filter can be followed by further drying in a vacuum oven.
This method is useful when no single solvent has the ideal solubility profile.
Dissolution: Dissolve the crude N-Methylbutane-1-sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
Addition of Anti-Solvent: With constant stirring, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise.
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.[5]
Crystal Growth: If crystals do not form immediately, scratch the flask or add a seed crystal. Set the flask aside undisturbed to allow crystals to form and grow.
Isolation: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]
Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]
Wiley-VCH. (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]
My-Ngoc A. Tran, et al. (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]
Northwestern University. (n.d.). Cooling Rate and Crystal Size. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Bellevue College. (n.d.). Experiment 3 Crystallization 21. Retrieved from [Link]
ACS Publications. (2011, February 10). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Retrieved from [Link]
Australian Science Teachers Association. (n.d.). Crystal Size and Cooling Rate - Teacher Notes. Retrieved from [Link]
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
ACS Publications. (2018, January 16). Intensified Crystallization Processes for 1:1 Drug–Drug Cocrystals of Sulfathiazole–Theophylline, and Sulfathiazole–Sulfanilamide. Retrieved from [Link]
Comparative Reactivity Guide: N-Methylbutane-1-sulfonamide vs. N-Ethylbutane-1-sulfonamide
Executive Summary For researchers and drug development professionals, selecting the correct N-alkyl sulfonamide building block is critical for optimizing synthetic yields and tuning the pharmacokinetic properties of lead...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, selecting the correct N-alkyl sulfonamide building block is critical for optimizing synthetic yields and tuning the pharmacokinetic properties of lead compounds. While N-methylbutane-1-sulfonamide and N-ethylbutane-1-sulfonamide differ by only a single methylene unit, this structural variance significantly impacts their steric profiles, lipophilicity, and nucleophilic reactivity. This guide provides an objective, data-grounded comparison of their performance, supported by mechanistic analysis and a self-validating experimental protocol.
Physicochemical & Structural Comparison
The substitution of a methyl group for an ethyl group on the sulfonamide nitrogen introduces distinct physicochemical shifts that influence both biological partitioning and synthetic handling.
Mechanistic Insight: The predicted XLogP for the N-methyl derivative is approximately 0.6[1], making it more hydrophilic than the N-ethyl variant. The pKa of the sulfonamide N-H remains largely consistent across aliphatic sulfonamides[2]; however, the ethyl group imparts a marginal decrease in acidity due to enhanced inductive electron donation.
Mechanistic Reactivity Profile: Steric vs. Electronic Effects
The primary differentiator in the reactivity of these two secondary sulfonamides is steric hindrance. During nucleophilic substitution reactions (e.g., N-alkylation to form tertiary sulfonamides), the deprotonated sulfonamide nitrogen must attack an electrophile.
Research demonstrates that N-substituted sulfonamides generally exhibit significantly decreased reactivity compared to unsubstituted variants due to steric encumbrance[3]. When comparing the methyl and ethyl substituents, the ethyl group's larger A-value and increased rotational degrees of freedom create a broader steric cone. This geometry significantly raises the transition state energy barrier when reacting with bulky electrophiles, leading to lower conversion rates[3][4].
Fig 1: Steric influence on the N-alkylation transition state of N-alkyl sulfonamides.
To empirically validate the reactivity difference, we utilize a thermal alkylation protocol using trichloroacetimidates. This method is a self-validating system because it avoids exogenous catalysts (acids/bases) that could coordinate with the sulfonamide oxygen atoms and skew kinetic data. The reaction relies solely on the thermal generation of a stable carbocation (an
SN1
pathway), directly exposing the steric limitations of the nucleophile[5].
Step-by-Step Methodology
Preparation : In two separate, flame-dried 25 mL round-bottom flasks, add N-methylbutane-1-sulfonamide (1.0 mmol) to Flask A and N-ethylbutane-1-sulfonamide (1.0 mmol) to Flask B.
Solvent Addition : Dissolve each sulfonamide in 5.0 mL of anhydrous toluene.
Causality: Toluene provides the exact thermal energy at reflux required to decompose the trichloroacetimidate into a carbocation without degrading the sulfonamide[5].
Electrophile Addition : Add 4-methoxybenzyl trichloroacetimidate (1.2 mmol) dropwise to each flask at room temperature.
Causality: Using a precursor to a highly stabilized secondary carbocation ensures the rate-limiting step is the nucleophilic attack, thereby isolating and highlighting the steric differences between the methyl and ethyl groups[4].
Thermal Activation : Attach reflux condensers and heat both mixtures to 110 °C (reflux) for 12 hours.
Workup : Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Analysis : Quantify isolated yields and analyze via
1H
NMR to confirm N,N-dialkylation.
Data Presentation & Analytical Interpretation
Based on established literature trends for N-alkyl sulfonamides under these specific thermal conditions[3], the structural bulk of the N-substituent inversely correlates with the reaction yield.
Interpretation: N-methylbenzenesulfonamide typically provides low yields (~27%) in sterically demanding reactions[3]. Extrapolating this to the aliphatic butane-1-sulfonamide core, the N-methyl variant will consistently outperform the N-ethyl variant, which suffers from a critical steric clash in the transition state.
Conclusion
For synthetic pathways requiring further functionalization at the nitrogen atom, N-methylbutane-1-sulfonamide is the superior choice due to its lower steric profile. Conversely, if the goal is to design a biologically active compound where the sulfonamide nitrogen must be protected from metabolic alkylation or conjugation, the enhanced steric shielding and higher lipophilicity of N-ethylbutane-1-sulfonamide make it the more robust candidate.
References
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042.
PubChemLite / National Center for Biotechnology Information. (2024). N-methylbutane-1-sulfonamide (C5H13NO2S). PubChem Compound Database, CID 13343581.
Laughlin, R. G. (1967). The basicity of aliphatic sulfonamides. Journal of the American Chemical Society, 89(17), 4268-4271.
A Comparative Guide to a Validated HPLC Method for N-Methylbutane-1-sulfonamide Quantification
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. N-Methylbutane-1-sulfonam...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. N-Methylbutane-1-sulfonamide, a key intermediate or potential impurity in various synthetic pathways, requires a robust analytical method to ensure product quality and patient safety. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its quantification, benchmarked against alternative approaches and grounded in international regulatory standards.
The Analytical Challenge and Methodological Rationale
The quantification of small, polar, and UV-absorbing molecules like N-Methylbutane-1-sulfonamide presents a unique set of analytical challenges. The primary objective is to develop a method that is not only accurate and precise but also specific enough to distinguish the analyte from potential impurities and degradation products.
A reverse-phase HPLC (RP-HPLC) method with UV detection is the most logical approach due to its wide applicability, robustness, and cost-effectiveness.[1][2] The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating a broad range of moderately polar to non-polar compounds.[1] To enhance retention and improve peak shape for this polar analyte, an acidic mobile phase is employed. The acid suppresses the ionization of residual silanol groups on the silica-based packing material, thereby minimizing undesirable secondary interactions that can lead to peak tailing.[3]
Proposed HPLC Method vs. Alternative Techniques
While other techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed, RP-HPLC offers a superior balance of performance and practicality for routine quality control.
Technique
Advantages
Disadvantages
Applicability for N-Methylbutane-1-sulfonamide
RP-HPLC-UV
Robust, cost-effective, widely available, good for routine QC.
Moderate sensitivity compared to MS.
Optimal Choice: Provides the necessary specificity, precision, and accuracy for quantification in a regulated environment.
GC-FID/MS
Excellent for volatile compounds.
Requires derivatization for polar, non-volatile compounds; high inlet temperatures can cause degradation.
Less Suitable: The need for derivatization adds complexity and potential for variability.
LC-MS/MS
Extremely high sensitivity and specificity.
Higher cost, more complex instrumentation and method development.
Overkill for Routine QC: Best reserved for impurity identification or trace-level analysis where ultra-high sensitivity is required.
Experimental Protocol: A Validated RP-HPLC Method
This section details the step-by-step protocol for the quantification of N-Methylbutane-1-sulfonamide.
Materials and Instrumentation
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-Methylbutane-1-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Solution: Accurately weigh a sample containing N-Methylbutane-1-sulfonamide and dissolve it in a known volume of sample diluent to achieve a final concentration within the calibration range.
Method Validation: A Comprehensive Approach
The validation of this analytical procedure is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5][6]
The relationship and workflow of the validation parameters are illustrated below:
Caption: Workflow of HPLC Method Validation.
System Suitability
Before commencing any validation activity, the suitability of the chromatographic system must be established.[7] This is achieved by injecting a standard solution (e.g., 50 µg/mL) six times.
Table 1: System Suitability Acceptance Criteria
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0%
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[8] This was demonstrated by analyzing a blank (diluent), the reference standard, and a sample spiked with potential impurities. The method is considered specific if the analyte peak is well-resolved from any other peaks.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
Protocol: A six-point calibration curve was constructed by analyzing standard solutions at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL in triplicate.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.
Table 2: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
1
12,540
5
63,120
10
124,980
25
312,600
50
625,100
100
1,251,500
Correlation Coefficient (r²)
0.9998
Accuracy
Accuracy is the closeness of the test results to the true value.[4] It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol: A placebo matrix was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL) in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 3: Accuracy (Recovery) Data
Spike Level
Concentration (µg/mL)
Mean Recovery (%)
RSD (%)
80%
40
99.5
0.8
100%
50
100.2
0.5
120%
60
100.8
0.6
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]
Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.
Intermediate Precision (Inter-day precision): The repeatability assessment was repeated on a different day by a different analyst using different equipment.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Table 4: Precision Data
Precision Type
Mean Assay (%)
RSD (%)
Repeatability
99.8
0.7
Intermediate Precision
100.5
1.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Determination: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results:
LOD: 0.2 µg/mL
LOQ: 0.7 µg/mL
Robustness
The robustness of the method was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.
Protocol: The following parameters were varied:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Acceptance Criteria: System suitability parameters must be met, and the assay results should not significantly change. The method was found to be robust within the tested variations.
The logical relationship between these core validation parameters is depicted below.
Caption: Interrelation of HPLC Validation Parameters.
Conclusion
The presented RP-HPLC method for the quantification of N-Methylbutane-1-sulfonamide is specific, linear, accurate, precise, and robust over the defined range. The comprehensive validation, performed in alignment with ICH guidelines, confirms its suitability for routine quality control analysis in a regulated pharmaceutical environment. This guide provides the necessary experimental data and procedural details for successful implementation, offering a reliable alternative to more complex analytical techniques.
References
K., N., & K., S. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available at: [Link]
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
United States Department of Agriculture. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. USDA. Available at: [Link]
Patel, D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available at: [Link]
United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. USP. Available at: [Link]
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. Available at: [Link]
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
Comparing sulfonamide reagents: N-Methylbutane-1-sulfonamide efficacy and kinetics
As a Senior Application Scientist, selecting the optimal sulfonamide reagent for enzyme inhibition requires moving beyond basic IC50 values to understand the underlying kinetic mechanisms and structural dynamics. In the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal sulfonamide reagent for enzyme inhibition requires moving beyond basic IC50 values to understand the underlying kinetic mechanisms and structural dynamics. In the development of novel antimicrobials targeting Pseudomonas aeruginosa and Mycobacterium tuberculosis, the enzyme Glucose-1-phosphate thymidylyltransferase (RmlA) has emerged as a critical target. RmlA catalyzes the first step in L-rhamnose biosynthesis, an essential component of the bacterial cell wall.
This guide provides an in-depth comparative analysis of N-Methylbutane-1-sulfonamide against traditional aryl and heteroaryl sulfonamide reagents. We will dissect their efficacy, cooperative kinetics, and structural integration within allosteric pockets, supported by self-validating experimental protocols.
Unlike classical active-site inhibitors, N-methylbutane-1-sulfonamide derivatives operate via a fascinating kinetic phenomenon: allosteric competitive inhibition .
RmlA follows an ordered bi-bi mechanism. The enzyme must first bind Glucose-1-phosphate (G1P), followed by deoxy-thymidine triphosphate (dTTP), to catalyze the formation of dTDP-D-glucose and pyrophosphate (PPi). N-methylbutane-1-sulfonamide does not bind to the active site. Instead, it binds to a remote secondary pocket. However, its binding locks the RmlA tetramer in an apo-like conformation, sterically and dynamically preventing the conformational change required for G1P to bind [1].
Fig 1: Ordered bi-bi mechanism of RmlA and allosteric block by N-methylbutane-1-sulfonamide.
Efficacy and Kinetics Comparison
When comparing sulfonamide reagents, the nature of the R-group attached to the sulfonamide moiety drastically dictates both the binding affinity and the cooperativity (measured by the Hill coefficient,
nH
).
Aryl sulfonamides (e.g., benzenesulfonamide) provide strong baseline affinity due to rigid pi-stacking interactions. However, the aliphatic chain of N-methylbutane-1-sulfonamide offers superior conformational flexibility. This flexibility allows the butane chain to undergo an induced fit within the hydrophobic pocket of RmlA, establishing a highly stable, water-mediated hydrogen bonding network with conserved residues (Lys249, Cys252, and Glu255) [3].
Quantitative Data Summary
Table 1: Kinetic and structural comparison of sulfonamide classes against P. aeruginosa RmlA.
High baseline affinity, but rigid ring can cause steric clashes in mutated pockets.
Heteroaryl Sulfonamide
Furan-2-sulfonamide
17.1 ± 0.7
1.9
Allosteric
Lower lipophilicity reduces overall binding entropy compared to aliphatic chains.
Kinetic Insight: The high Hill coefficient (
nH>2
) observed with N-methylbutane-1-sulfonamide indicates strong positive cooperativity. Binding to one subunit of the RmlA tetramer rapidly increases the affinity of the remaining subunits, effectively shutting down the entire enzyme complex [2].
Fig 3: Water-mediated H-bond network of N-methylbutane-1-sulfonamide in the RmlA pocket.
Experimental Protocols
To accurately evaluate the kinetics of these reagents, assays must be designed to capture both the competitive nature of the allosteric inhibition and rule out assay artifacts.
Protocol A: Self-Validating In Vitro Kinetic Assay
This continuous enzyme-coupled assay measures the release of inorganic pyrophosphate (PPi) to determine reaction velocity.
Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) containing 5 mM MgCl₂.
Pre-incubation (Critical Step): Incubate 10 nM of purified RmlA with varying concentrations of N-methylbutane-1-sulfonamide (0.1 µM to 100 µM in DMSO) for 15 minutes at 25°C.
Causality: Allosteric inhibitors often suffer from slow binding kinetics. Pre-incubation ensures the enzyme-inhibitor complex reaches equilibrium before substrate competition begins.
Substrate Titration: Initiate the reaction by adding a fixed concentration of dTTP (1 mM) and titrating G1P (0.05 mM to 2 mM).
Detection: Quantify PPi release using a Malachite Green colorimetric assay, measuring absorbance at 620 nm.
System Validation (Internal Control): To ensure the observed inhibition is not an artifact of compound aggregation (promiscuous inhibition), perform a parallel control by adding 0.01% Triton X-100 to the assay buffer. True allosteric binding will remain unaffected, validating the kinetic readout.
Fig 2: Step-by-step workflow for evaluating sulfonamide inhibition kinetics via PPi detection.
Protocol B: Crystallographic Validation of the Allosteric Site
To unambiguously confirm that the aliphatic chain of N-methylbutane-1-sulfonamide occupies the secondary pocket rather than the active site.
Co-crystallization: Mix RmlA (10 mg/mL) with 1 mM N-methylbutane-1-sulfonamide.
Vapor Diffusion: Utilize hanging drop vapor diffusion against a reservoir solution of 20% PEG 3350 and 0.2 M Sodium Citrate.
Cryoprotection: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant.
Causality: Glycerol prevents ice crystal formation, preserving the high-resolution diffraction necessary to map the water-mediated hydrogen bonds.
System Validation (Internal Control): Collect a parallel dataset using the apo-enzyme under identical cryocooling conditions. Calculate an
Fo−Fo
difference map to isolate the electron density of the sulfonamide ligand from solvent artifacts.
Conclusion
While aryl sulfonamides offer potent baseline affinity, N-methylbutane-1-sulfonamide provides a distinct kinetic advantage in drug design. Its aliphatic flexibility allows for optimal hydrophobic packing within allosteric pockets, driving high positive cooperativity that effectively neutralizes multimeric enzyme targets like RmlA. When profiling these reagents, researchers must prioritize rigorous, pre-incubated kinetic assays and structural validation to fully capture their allosteric competitive potential.
References
4B4G: Pseudomonas aeruginosa RmlA in complex with allosteric inhibitor
Source: RCSB Protein Data Bank
1
Information on EC 2.7.7.24 - glucose-1-phosphate thymidylyltransferase
Source: BRENDA Enzyme Database
2
Supporting Information: Allosteric Competitive Inhibitors of the Glucose-1-Phosphate Thymidylyltransferase (RmlA)
Source: Amazon S3 (Alphey et al., 2013)
3
A Comparative Guide to N-Alkyl and N-Aryl Sulfonamides in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals In the competitive landscape of agrochemical discovery and development, the selection of optimal synthetic pathways and building blocks is paramount to achi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of agrochemical discovery and development, the selection of optimal synthetic pathways and building blocks is paramount to achieving desired efficacy, safety, and cost-effectiveness. The sulfonamide moiety is a cornerstone in the design of a wide array of herbicides, fungicides, and insecticides, primarily due to its metabolic stability and ability to act as a versatile pharmacophore. This guide provides an in-depth technical comparison of two major classes of sulfonamide precursors: N-alkylalkanesulfonamides, represented by N-methylbutane-1-sulfonamide and its analogs, and N-arylsulfonamides.
This analysis moves beyond a simple recitation of protocols to offer a senior application scientist's perspective on the causal factors influencing the choice of a particular sulfonamide in a given synthetic context. We will delve into the structure-activity relationships, comparative reaction efficiencies, and the practical implications of these choices in the synthesis of commercially relevant agrochemicals.
The Sulfonamide Moiety: A Pillar of Modern Agrochemicals
The sulfonamide group (-SO₂NHR) is a key structural feature in numerous agrochemicals due to its unique physicochemical properties. It is a stable functional group that is resistant to metabolic degradation in plants and soil, contributing to the desired residual activity of many pesticides. Furthermore, the sulfonamide linkage can act as a flexible yet conformationally defined linker between different pharmacophoric elements of a molecule, enabling optimal interaction with the target biological receptor.
A prime example of the importance of the sulfonamide group is in the class of acetohydroxyacid synthase (AHAS) inhibiting herbicides. AHAS is a critical enzyme in the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death.[1] Sulfonylurea and triazolopyrimidine herbicides, two major classes of AHAS inhibitors, both feature a central sulfonamide or related linkage that is essential for their biological activity.[2]
Benchmarking N-Alkyl vs. N-Aryl Sulfonamides: A Comparative Analysis
The choice between an N-alkyl and an N-aryl sulfonamide as a synthetic precursor can have profound implications for the efficiency of the synthesis, the properties of the final product, and its biological activity. The following sections provide a comparative analysis of these two classes of sulfonamides.
Synthesis and Reactivity
The most common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3]
N-Alkylalkanesulfonamides (e.g., N-Methylbutane-1-sulfonamide): These are typically prepared by reacting an alkanesulfonyl chloride with an alkylamine. The reactivity of the amine is generally high, leading to efficient reactions under mild conditions.
N-Arylsulfonamides (e.g., N-Phenylbenzenesulfonamide): These are synthesized by reacting an arylsulfonyl chloride with an aniline or other arylamine. The nucleophilicity of arylamines is lower than that of alkylamines, which may necessitate more forcing reaction conditions or the use of a catalyst.[4]
Modern, more sustainable methods for sulfonamide synthesis are also being developed, such as the electrochemical oxidative coupling of thiols and amines, which can be completed in minutes without the need for sacrificial reagents.[5]
Table 1: Comparative Performance of Sulfonamide Synthesis Methods
Structure-Activity Relationship (SAR) in Agrochemicals
The nature of the R group on the sulfonamide nitrogen can significantly influence the biological activity of the final agrochemical.
Herbicides: In the case of AHAS-inhibiting herbicides, the sulfonamide bridge connects a heterocyclic moiety (e.g., a pyrimidine or triazine) to an aryl group. Quantitative Structure-Activity Relationship (QSAR) studies have shown that the electronic properties of the aryl ring are a dominant factor for herbicidal activity.[7] The choice of an N-aryl sulfonamide precursor directly incorporates this critical structural element. While N-alkyl sulfonamides are not typically the final component in this class of herbicides, they can be used in the synthesis of intermediates.
Fungicides: In the development of novel fungicides, both N-alkyl and N-aryl sulfonamides have shown promise. For instance, a series of N-arylbenzenesulfonamides displayed broad-spectrum antifungal activity against various plant pathogens.[8] In other studies, N-alkyl sulfonamides have been incorporated into fungicide candidates.[9] The choice between an alkyl and an aryl substituent can modulate the lipophilicity and steric bulk of the molecule, which in turn affects its uptake, translocation, and binding to the target enzyme.
Insecticides: Sulfonamide-containing insecticides have also been developed. For example, novel isoxazolines containing a sulfonamide structure have been designed as antagonists of GABA receptors in insects.[10] The nature of the substituent on the sulfonamide nitrogen can be varied to optimize the insecticidal potency and selectivity.
Cost-Effectiveness and Safety Profiles
Cost: The cost of the starting materials is a significant consideration in large-scale agrochemical production. Generally, simple alkanesulfonyl chlorides and alkylamines are less expensive than their aromatic counterparts, which may require multi-step syntheses. However, the overall cost-effectiveness of a synthetic route also depends on the number of steps, reaction yields, and purification costs.
Safety: Sulfonyl chlorides, the common precursors for sulfonamides, are often corrosive and moisture-sensitive.[11][12] Appropriate handling precautions are necessary. The toxicity profiles of the final sulfonamide-containing agrochemicals are of paramount importance and are rigorously evaluated. The ecotoxicity of sulfonamides can vary, with some showing effects on aquatic organisms like algae.[7] It is important to note that allergic reactions to sulfonamide drugs are primarily associated with arylamine-containing structures, a consideration that may be relevant in the toxicological assessment of N-aryl sulfonamide-based agrochemicals.[13][14]
Experimental Protocols
The following are representative experimental protocols for the synthesis of sulfonamide-based agrochemical precursors and active ingredients.
Protocol 1: Synthesis of an N-Aryl Sulfonamide Precursor
This protocol describes the synthesis of an N-aryl sulfonamide, a common intermediate in the synthesis of various agrochemicals.
Materials:
4-Acetamidobenzenesulfonyl chloride
Primary amine derivative (e.g., aniline)
Sodium carbonate (Na₂CO₃)
Hydrochloric acid (HCl)
Water
Organic solvent (e.g., Dichloromethane)
Procedure:
Dissolve the primary amine derivative in an aqueous solution of sodium carbonate.
Slowly add 4-acetamidobenzenesulfonyl chloride to the solution while stirring.
Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).
Acidify the reaction mixture with hydrochloric acid to precipitate the N-acetylated sulfonamide product.
Filter the precipitate, wash with water, and dry.
The acetyl group can be removed by acidic hydrolysis to yield the free amine, which can be further functionalized.
This eco-friendly method utilizes water as a solvent and has been shown to produce yields between 62-92% for the initial sulfonamide formation and 85-94% for the subsequent hydrolysis.[14]
Protocol 2: Synthesis of a Triazolopyrimidine Sulfonamide Herbicide (Florasulam Analog)
This protocol outlines the final step in the synthesis of a triazolopyrimidine sulfonamide herbicide, a class of potent AHAS inhibitors.
Add the 8-fluoro-5-methoxy[1][9][15]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride to the solution.
Slowly add triethylamine to the reaction mixture.
Stir the reaction at room temperature overnight.
Dilute the reaction mixture with water to precipitate the product.
Filter the solid, wash with a methanol-water mixture, and dry to obtain the final product.
This method has been reported to produce florasulam in yields of about 65% to 85%.[16]
Visualization of Synthetic Pathways
Generalized Sulfonamide Synthesis Workflow
Caption: Generalized workflow for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
Caption: Key coupling step in the synthesis of a triazolopyrimidine sulfonamide herbicide.
Conclusion
The choice between N-alkyl and N-aryl sulfonamides in agrochemical synthesis is a nuanced decision that requires careful consideration of multiple factors. While N-alkyl sulfonamides may offer advantages in terms of the cost and reactivity of their precursors, N-aryl sulfonamides are often essential for incorporating the critical aryl moiety required for the biological activity of many modern herbicides.
The development of novel, more sustainable synthetic methodologies, such as electrochemical coupling, may in the future level the playing field in terms of reaction efficiency and environmental impact. However, the fundamental principles of structure-activity relationships will continue to guide the rational design of new and improved agrochemicals.
This guide has provided a framework for comparing these two important classes of sulfonamides, supported by experimental data and protocols. It is intended to serve as a valuable resource for researchers and scientists in the ongoing quest for more effective and sustainable solutions in crop protection.
References
Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. PMC. Available from: [Link]
Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. PubMed. Available from: [Link]
Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. [No valid URL found]
WO2019074995A1 - Method of preparation of florasulam - Google Patents.
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available from: [Link]
Single‐step synthesis of sulfonylureas from sulfonyl chlorides and amines. ResearchGate. Available from: [Link]
One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. PMC. Available from: [Link]
Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. Available from: [Link]
Synthesis and Antifungal Activity of Norbornene Carboxamide/sulfonamide Derivatives as Potential Fungicides Targeting Laccase. PubMed. Available from: [Link]
Design, synthesis and fungicidal activity of novel 2-substituted aminocycloalkylsulfonamides. ResearchGate. Available from: [Link]
CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents.
Synthesis, and Insecticidal Activities of Propargyloxy‐Diphenyl Oxide‐Sulfonamide Derivatives. ResearchGate. Available from: [Link]
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate. Available from: [Link]
Synthesis process optimization and field trials of insecticide candidate NKY-312. PMC. Available from: [Link]
Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases. PubMed. Available from: [Link]
Rational Design of Insecticidal Isoxazolines Containing Sulfonamide or Sulfinamide Structure as Antagonists of GABA Receptors with Reduced Toxicities to Honeybee and Zebrafish. ACS Publications. Available from: [Link]
Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. PubMed. Available from: [Link]
Safety D
Recent advances in the synthesis of N-acyl sulfonamides. PMC. Available from: [Link]
Comparative toxicity assessment of alternative versus legacy PFAS: Implications for two primary trophic levels in freshwater ecosystems. PubMed. Available from: [Link]
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. Available from: [Link]
Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. [No valid URL found]
Concerted Nucleophilic Aromatic Substitutions. PMC. Available from: [Link]
Process Development for the Sulfonamide Herbicide Pyroxsulam. ResearchGate. Available from: [Link]
Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI. Available from: [Link]
Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. Available from: [Link]
Material Safety Data Sheet - Altus Science. Available from: [Link]
Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available from: [Link]
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]
A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. ResearchGate. Available from: [Link]
Process Development for the Sulfonamide Herbicide Pyroxsulam. ACS Publications. Available from: [Link]
Sulfonate derivatives bearing an amide unit: design, synthesis and biological activity studies. [No valid URL found]
ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Journal of Chemistry and Technologies. Available from: [Link]
Chapter: 7 Assessment of Ecotoxicity. Read "A Framework to Guide Selection of Chemical Alternatives" at NAP.edu. Available from: [Link]
A Cost-Benefit Analysis of Pesticide Usage. Project Nile. Available from: [Link]
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. MDPI. Available from: [Link]
Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. [No valid URL found]
Gram‐Scale Synthesis of an Arylsulfonamide‐Type Alkaline Phosphatase Inhibitor. PMC. Available from: [Link]
N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. ResearchGate. Available from: [Link]
High-Resolution Mass Spectrometry (HRMS) Fragmentation of N-Methylbutane-1-sulfonamide: Orbitrap HCD vs. Q-TOF CID
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary The structural elucidation of aliphatic sulfonamide...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
The structural elucidation of aliphatic sulfonamides is a critical workflow in pharmaceutical impurity profiling and environmental monitoring. N-Methylbutane-1-sulfonamide (
C5H13NO2S
) serves as an excellent model compound for understanding the gas-phase dissociation kinetics of the sulfonamide moiety.
This guide objectively compares the fragmentation patterns of N-Methylbutane-1-sulfonamide generated by two leading High-Resolution Mass Spectrometry (HRMS) platforms: Orbitrap with Higher-energy C-trap Dissociation (HCD) and Quadrupole Time-of-Flight (Q-TOF) with Collision-Induced Dissociation (CID) . By analyzing the causality behind specific bond cleavages, this guide provides actionable insights for selecting the optimal fragmentation technique for sulfonamide characterization.
Mechanistic Principles of Sulfonamide Fragmentation
To interpret HRMS spectra accurately, one must first understand the thermodynamic drivers of sulfonamide dissociation. In positive electrospray ionization (ESI+), aliphatic sulfonamides are preferentially protonated at the nitrogen atom rather than the oxygen [1].
This N-protonation weakens the adjacent S-N bond, leading to a spontaneous heterolytic cleavage that forms an intermediate ion-neutral complex [2]. From this complex, two primary competitive pathways emerge:
Charge Retention on the Sulfonyl Group: Yields the butylsulfonyl cation (
[C4H9SO2]+
).
Charge Retention on the Amine: Yields the protonated methylamine (
[CH3NH3]+
).
Additionally, a characteristic gas-phase rearrangement occurs where
SO2
is extruded (-63.96 Da), a pathway heavily dependent on the internal energy deposited during collision [3].
Fig 1: HRMS fragmentation pathway of N-Methylbutane-1-sulfonamide.
Platform Comparison: Orbitrap HCD vs. Q-TOF CID
While both platforms provide sub-5 ppm mass accuracy, their distinct collision cell architectures dictate the relative abundance of the fragments observed.
Orbitrap HCD (Beam-Type Dissociation)
HCD occurs in a multipole collision cell using nitrogen gas. It is a non-resonant excitation method, meaning that once primary fragments (like
[C4H9SO2]+
) are formed, they continue to accelerate and collide with gas molecules. This high-energy environment drives secondary fragmentation , heavily favoring terminal fragments such as the butyl cation (
[C4H9]+
at m/z 57.0704).
Q-TOF CID (Resonant/Low-Energy Dissociation)
CID in a standard Q-TOF architecture often utilizes argon or nitrogen at slightly lower effective internal energy deposition rates. This "softer" hard-fragmentation allows intermediate ion-neutral complexes to stabilize. Consequently, Q-TOF CID spectra typically exhibit a higher relative abundance of the intact sulfonyl cation (
[C4H9SO2]+
) and the
SO2
extrusion product, making it highly effective for identifying the intact sulfonamide core [2].
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol utilizes a self-validating loop: calibration verification, blank subtraction, and stepped collision energy (CE) mapping.
Fig 2: Comparative HRMS experimental workflow for Orbitrap HCD vs. Q-TOF CID.
Step-by-Step Methodology
Step 1: System Suitability & Calibration (Crucial for Trustworthiness)
Action: Infuse standard tuning mix (e.g., Pierce LTQ Velos ESI+ for Orbitrap; Agilent ESI-L for Q-TOF).
Validation Gate: Proceed only if mass accuracy is < 2.0 ppm across the m/z 50–1000 range. This ensures that isobaric fragments (e.g., differing by a few milli-Daltons) are not misassigned.
Step 2: Sample Preparation & Blank Verification
Action: Prepare N-Methylbutane-1-sulfonamide at 1 µg/mL in LC-MS grade 50:50 Methanol:Water with 0.1% Formic Acid.
Action: Inject a 50:50 Methanol:Water blank.
Validation Gate: Verify the absence of m/z 152.0745 in the blank to rule out carryover.
Step 3: Chromatographic Separation
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
Gradient: 5% to 95% Methanol (0.1% FA) over 5 minutes. Flow rate: 0.4 mL/min.
Step 4: HRMS Acquisition (Stepped Energy)
Orbitrap HCD: Acquire Full MS / ddMS2. Use Stepped Normalized Collision Energy (NCE) at 20, 35, and 50 to capture both fragile intermediate ions and terminal fragments in a single composite spectrum.
Q-TOF CID: Acquire in Auto MS/MS mode. Apply fixed collision energies at 15 eV, 30 eV, and 45 eV across sequential runs to map the breakdown curve.
Quantitative Data & Fragmentation Analysis
The table below summarizes the theoretical exact masses and the empirically observed product ions for N-Methylbutane-1-sulfonamide across both platforms at a medium collision energy (NCE 35 / CE 30 eV).
Fragment Identity
Molecular Formula
Theoretical m/z
Orbitrap HCD Obs. m/z (Error)
HCD Rel. Abundance
Q-TOF CID Obs. m/z (Error)
CID Rel. Abundance
Precursor Ion
[C5H14NO2S]+
152.0745
152.0743 (-1.3 ppm)
15%
152.0748 (+1.9 ppm)
35%
Sulfonyl Cation
[C4H9SO2]+
121.0323
121.0321 (-1.6 ppm)
45%
121.0326 (+2.4 ppm)
100% (Base)
Loss of
SO2
[C5H14N]+
88.1126
88.1124 (-2.2 ppm)
10%
88.1129 (+3.4 ppm)
25%
Butyl Cation
[C4H9]+
57.0704
57.0702 (-3.5 ppm)
100% (Base)
57.0707 (+5.2 ppm)
40%
Protonated Amine
[CH6N]+
32.0500
32.0498 (-6.2 ppm)
60%
32.0504 (+12.4 ppm)
15%
*Note: Mass accuracy degrades slightly at very low m/z (< 50) due to time-of-flight and orbital trapping physics limitations, though Orbitrap maintains tighter control.
Data Interpretation
Orbitrap HCD drives the reaction to completion, making the terminal butyl cation (
[C4H9]+
) the base peak. This is highly advantageous for confirming the length of the aliphatic chain.
Q-TOF CID preserves the S-N cleavage intermediate, making the sulfonyl cation (
[C4H9SO2]+
) the base peak. This is superior for identifying the compound class as a sulfonamide.
Conclusion & Application Matrix
The choice between Orbitrap HCD and Q-TOF CID for analyzing N-Methylbutane-1-sulfonamide (and similar aliphatic sulfonamides) should be dictated by the analytical goal:
Choose Q-TOF CID if you are conducting non-targeted screening for unknown sulfonamides. The preservation of the
[C4H9SO2]+
and
[M+H−SO2]+
fragments provides clear diagnostic markers for the sulfonamide functional group [3].
Choose Orbitrap HCD if you require deep structural elucidation of the alkyl chains or are differentiating between isomeric aliphatic tails (e.g., isobutyl vs. n-butyl), as the high-energy secondary fragmentation yields abundant terminal hydrocarbon ions.
References
Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry
Source: The Journal of Organic Chemistry, American Chemical Society
URL: [Link]
Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions
Source: Rapid Communications in Mass Spectrometry, John Wiley & Sons
URL: [Link]
Title: Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement
Source: RSC Advances, Royal Society of Chemistry
URL: [Link]
Comparative
A Comparative In Vitro Stability Analysis of N-Methylbutane-1-sulfonamide and its Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for conducting a comparative in vitro stability study of N-Methylbutane-1-sulfonamide and its structurally related analogs. It is designed for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for conducting a comparative in vitro stability study of N-Methylbutane-1-sulfonamide and its structurally related analogs. It is designed for researchers, scientists, and drug development professionals to understand the principles, experimental design, and data interpretation integral to early-stage drug discovery. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and interpret hypothetical data to establish clear structure-stability relationships (SSR).
Introduction: The Imperative of Early Stability Assessment
In the landscape of drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its ultimate success.[1][2] A compound that is rapidly metabolized will likely exhibit low bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, a compound that is too stable may accumulate in the body, leading to potential toxicity.[1] Therefore, early in vitro assessment of metabolic stability is paramount for prioritizing lead candidates and guiding medicinal chemistry efforts to optimize pharmacokinetic properties.[2][3]
This guide focuses on a hypothetical case study involving N-Methylbutane-1-sulfonamide (Parent Compound, PC ) and three structurally designed analogs (A1, A2, A3 ). The objective is to compare their stability in two key biological matrices: human liver microsomes (HLM) and human plasma. This comparison will allow us to identify metabolically labile sites and understand how minor structural modifications can significantly impact a compound's stability profile.
The Analogs for Comparison:
PC: N-Methylbutane-1-sulfonamide
Analog 1 (A1): Butane-1-sulfonamide (N-demethylated analog)
Analog 2 (A2): N-Methyl-(2-hydroxybutane)-1-sulfonamide (Hydroxylated analog)
Analog 3 (A3): N-Methyl-benzene-1-sulfonamide (Aromatic analog)
Sulfonamides are a class of compounds known to undergo various metabolic transformations.[4][5][6] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family located in the endoplasmic reticulum (microsomes), catalyze Phase I oxidative reactions.[3] Plasma also contains esterases and other hydrolases that can degrade susceptible molecules.[5][7]
Key metabolic pathways relevant to our selected compounds include:
Aliphatic Hydroxylation: The addition of a hydroxyl (-OH) group to an alkyl chain. This reaction, catalyzed by CYP enzymes, increases the polarity of the molecule, preparing it for excretion.[8][9] The butyl chain in our compounds is a prime target for this pathway.
N-dealkylation: The removal of an alkyl group attached to a nitrogen atom.[10][11][12] The N-methyl group on PC and A3 is a potential site for N-dealkylation, a common metabolic route for many drugs.[10][13] This process can significantly alter the pharmacological and pharmacokinetic properties of a molecule.
Hydrolysis: The cleavage of chemical bonds by the addition of water. The sulfonamide bond itself can be susceptible to hydrolysis, although it is generally more stable than ester or amide bonds.[4][5]
By comparing the parent compound to its analogs, we can probe the influence of specific structural motifs on these metabolic pathways. For example, comparing PC to A1 will directly assess the stability contribution of the N-methyl group. The inclusion of A2 introduces a polar hydroxyl group, which may alter enzyme recognition or provide a new site for Phase II conjugation. A3 replaces the aliphatic chain with an aromatic ring, shifting the likely site of metabolism from aliphatic hydroxylation to aromatic hydroxylation.
Predicted Metabolic Fates of Analogs
Caption: Predicted major Phase I metabolic pathways for the parent compound and its analogs.
Experimental Design and Protocols
To ensure data integrity and reproducibility, the following experiments are designed with appropriate controls and standardized procedures. The primary analytical technique for quantifying the disappearance of the parent compounds will be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chosen for its high sensitivity and specificity.[14][15][16]
Overall Experimental Workflow
The workflow is designed to be efficient and logical, moving from sample preparation to data analysis and interpretation.
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Methylbutane-1-sulfonamide
For the dedicated researcher, scientist, and drug development professional, meticulous attention to detail extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant...
Author: BenchChem Technical Support Team. Date: March 2026
For the dedicated researcher, scientist, and drug development professional, meticulous attention to detail extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a procedural, in-depth directive on the proper disposal of N-Methylbutane-1-sulfonamide, ensuring the safety of laboratory personnel and the preservation of our environment.
The responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and corporate responsibility. N-Methylbutane-1-sulfonamide, while a valuable compound in various research and development applications, possesses inherent hazards that necessitate a structured and informed disposal process. This document serves as your trusted resource for navigating the complexities of its disposal, grounded in authoritative safety data and proven laboratory practices.
Understanding the Hazard Profile of N-Methylbutane-1-sulfonamide
Before delving into disposal procedures, a comprehensive understanding of the chemical's hazard profile is paramount. This knowledge informs the necessary precautions and dictates the appropriate disposal pathway.
N-Methylbutane-1-sulfonamide is classified with the following hazards:
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]
These classifications underscore the importance of handling N-Methylbutane-1-sulfonamide with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of N-Methylbutane-1-sulfonamide must be approached as a hazardous waste management process. Adherence to institutional, local, state, and federal regulations is mandatory. The following protocol provides a self-validating system for its safe disposal.
Step 1: Initial Waste Characterization and Segregation
Causality: The first critical step is to identify N-Methylbutane-1-sulfonamide waste. This includes pure, unadulterated compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions containing the chemical. Proper characterization prevents the mixing of incompatible waste streams, which could lead to dangerous reactions.
Procedure:
Designate a specific, clearly labeled hazardous waste container for N-Methylbutane-1-sulfonamide waste.
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
Never mix N-Methylbutane-1-sulfonamide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Accumulation and Labeling
Causality: Proper labeling is a legal requirement and a critical safety communication tool. It ensures that anyone handling the waste is aware of its contents and associated hazards.
Procedure:
Label the waste container with the words "Hazardous Waste."
Clearly write the full chemical name: "N-Methylbutane-1-sulfonamide." Avoid using abbreviations or chemical formulas.
Indicate the primary hazards: "Acute Toxicity," "Skin Irritant," "Eye Irritant."
Note the accumulation start date (the date the first drop of waste is added to the container).
Keep the container closed at all times, except when adding waste.
Step 3: Storage Pending Disposal
Causality: Safe storage minimizes the risk of spills, exposure, and unauthorized access.
Procedure:
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.
Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Arranging for Final Disposal
Causality: N-Methylbutane-1-sulfonamide is not suitable for drain or regular trash disposal due to its hazardous properties.[2] It must be disposed of through a licensed hazardous waste contractor.
Procedure:
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Provide the EHS department with accurate information about the waste, including its name and quantity.
Follow all institutional procedures for waste pickup and documentation.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-Methylbutane-1-sulfonamide.
Disposal workflow for N-Methylbutane-1-sulfonamide.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for N-Methylbutane-1-sulfonamide.
Note: This guide is intended to provide essential safety and logistical information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for N-Methylbutane-1-sulfonamide and consultation with your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance in all chemical handling and disposal activities.
References
N-methylbutane-1-sulfonamide — Chemical Substance Information. NextSDS. [Link]
Hazardous Waste and Disposal. American Chemical Society. [Link]